molecular formula C9H10O3 B181338 MOMBA CAS No. 6880-04-2

MOMBA

Numéro de catalogue: B181338
Numéro CAS: 6880-04-2
Poids moléculaire: 166.17 g/mol
Clé InChI: DNMUMZLKDOZMEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MOMBA is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-3-methylbenzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMUMZLKDOZMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374853
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6880-04-2
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6880-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture and Biological Interface of MOMBA (4-Methoxy-3-methylbenzoic acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 4-Methoxy-3-methylbenzoic acid, commonly known as MOMBA. This compound has been identified as a potent and selective synthetic agonist for the engineered human Free Fatty Acid Receptor 2 (hFFA2) Designer Receptor Exclusively Activated by Designer Drugs (DREADD). This document details the physicochemical characteristics of this compound, provides a putative synthesis protocol, and outlines experimental methodologies for assessing its biological function, particularly in the context of hFFA2-DREADD activation and subsequent downstream signaling events such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of FFA2 signaling and the development of novel therapeutics targeting this receptor.

Chemical Structure and Properties of this compound

This compound is an aromatic carboxylic acid with the systematic IUPAC name 4-Methoxy-3-methylbenzoic acid. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group, a methoxy (B1213986) group, and a methyl group at positions 1, 4, and 3, respectively.

Chemical Structure:

Chemical structure of 4-Methoxy-3-methylbenzoic acid

Image Source: PubChem CID 2759583

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [3]
CAS Number 6880-04-2[1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 192-199 °C[4]
SMILES CC1=C(C=C(C=C1)C(=O)O)OC[2]
InChI InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)[5]

Experimental Protocols

Synthesis of 4-Methoxy-3-methylbenzoic acid (this compound)

The following is a putative synthesis protocol for this compound, adapted from general methods for the methylation of hydroxybenzoic acids.

Materials:

Procedure:

  • In a round-bottom flask, suspend 3-hydroxy-4-methylbenzoic acid in methanol.

  • While stirring, add a solution of sodium hydroxide in water dropwise.

  • To the resulting solution, add dimethyl sulfate dropwise. The temperature of the reaction mixture may increase.

  • After the addition of dimethyl sulfate is complete, reflux the mixture for several hours to ensure the completion of the methylation reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.

  • Filter the precipitate, wash with cold water to remove any inorganic salts, and dry the crude 4-Methoxy-3-methylbenzoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Characterize the final product by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Biological Assays

This protocol describes the measurement of this compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing the hFFA2-DREADD receptor.

Materials:

  • HEK293 cells stably expressing the hFFA2-DREADD receptor

  • Cell culture medium (e.g., DMEM)

  • Forskolin (B1673556)

  • This compound stock solution (in a suitable solvent like DMSO)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the hFFA2-DREADD expressing HEK293 cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer.

  • Prepare serial dilutions of this compound in the stimulation buffer.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • Perform the cAMP detection assay following the kit's protocol.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration and determine the IC₅₀ value.

This protocol outlines a method to assess the effect of this compound on the secretion of GLP-1 and PYY from isolated murine colonic crypts from hFFA2-DREADD-HA expressing mice.[6]

Materials:

  • hFFA2-DREADD-HA expressing mice

  • Krebs-bicarbonate buffer

  • Collagenase

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine, as a positive control)

  • ELISA kits for GLP-1 and PYY

  • Incubator

  • Centrifuge

Procedure:

  • Isolate the colon from hFFA2-DREADD-HA expressing mice and wash with ice-cold Krebs-bicarbonate buffer.

  • Cut the colon into small pieces and incubate with collagenase to digest the tissue and release the crypts.

  • Filter the cell suspension to remove undigested tissue and collect the isolated crypts by centrifugation.

  • Resuspend the crypts in fresh buffer and pre-incubate at 37°C.

  • Add different concentrations of this compound or control substances (e.g., vehicle, IBMX) to the crypt suspension and incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • After incubation, centrifuge the crypt suspension to pellet the cells.

  • Collect the supernatant, which contains the secreted GLP-1 and PYY.

  • Measure the concentration of GLP-1 and PYY in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the hormone secretion to the total protein content of the crypts.

Signaling Pathway and Workflow Diagrams

FFA2 Signaling Pathway

Activation of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR), by agonists such as short-chain fatty acids or synthetic ligands like this compound (in the case of the engineered hFFA2-DREADD), can initiate multiple downstream signaling cascades. FFA2 is known to couple to both Gαi/o and Gαq/11 families of G proteins.[7]

  • Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with anti-inflammatory effects.

  • Gαq/11 Pathway: Coupling to Gαq/11 proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is implicated in various cellular responses, including hormone secretion.[8]

  • β-Arrestin Pathway: Like many GPCRs, FFA2 can also signal through β-arrestin pathways, which can mediate G protein-independent signaling and receptor internalization.

FFA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gi Gαi/o Pathway cluster_gq Gαq/11 Pathway cluster_response Cellular Responses This compound This compound FFA2 hFFA2-DREADD This compound->FFA2 activates Gi Gαi/o FFA2->Gi couples to Gq Gαq/11 FFA2->Gq couples to AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Inflammation Modulation of Inflammation cAMP->Inflammation PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Hormone_Secretion GLP-1/PYY Secretion Ca2->Hormone_Secretion

Caption: FFA2 signaling pathways initiated by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to characterize the biological activity of this compound on hFFA2-DREADD.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization cAMP_Assay cAMP Inhibition Assay Characterization->cAMP_Assay Test Compound Hormone_Assay GLP-1 & PYY Secretion Assay Characterization->Hormone_Assay Test Compound Cell_Culture Culture of hFFA2-DREADD Expressing Cells Cell_Culture->cAMP_Assay Data_Analysis Data Analysis (IC₅₀/EC₅₀ determination, statistical analysis) cAMP_Assay->Data_Analysis Crypt_Isolation Isolation of Colonic Crypts from hFFA2-DREADD mice Crypt_Isolation->Hormone_Assay Hormone_Assay->Data_Analysis

Caption: Workflow for this compound's biological activity assessment.

References

Mechanism of Action of MOMBA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOMBA (4-Methoxy-3-methylbenzoic acid) is a synthetic small molecule that has been identified as a potent and selective orthosteric agonist for a specifically engineered G protein-coupled receptor (GPCR). This document provides a comprehensive overview of its mechanism of action, drawing from key experimental data to inform researchers and professionals in the field of drug development. This compound's primary target is the human Free Fatty Acid Receptor 2 (hFFA2) that has been modified into a Designer Receptor Exclusively Activated by a Designer Drug (DREADD). This engineered receptor, referred to as hFFA2-DREADD, does not respond to endogenous ligands like short-chain fatty acids (SCFAs), but is selectively activated by this compound. This unique characteristic allows for the precise dissection of FFA2-mediated signaling pathways in preclinical models.[1][2]

This compound displays no activity at wild-type human FFA2, human FFA3, or mouse FFA2 receptors, highlighting its specificity for the engineered hFFA2-DREADD. Functionally, activation of the hFFA2-DREADD by this compound in transgenic mice has been shown to inhibit forskolin-induced cyclic AMP (cAMP) production, stimulate the release of the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and modulate gastrointestinal transit time.[1][3] These effects underscore its utility as a tool compound for studying the physiological roles of FFA2 in metabolism and gut function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of the this compound compound from in vitro and ex vivo studies.

Table 1: Effect of this compound on Enteroendocrine Hormone Secretion from Colonic Crypts

HormoneThis compound Concentration (µM)Fold Increase over Basal (Mean ± SEM)
GLP-1 1~1.5
10~2.0
100~2.5
1000~2.7
PYY 1~1.4
10~1.8
100~2.2
1000~2.4

Data extracted from studies on isolated colonic crypts from hFFA2-DREADD transgenic mice. The effects of this compound on both GLP-1 and PYY secretion were shown to be concentration-dependent and were blocked by a selective hFFA2 antagonist, confirming the specificity of the interaction.[3][4]

Table 2: In Vivo Effect of this compound on Gut Transit Time

Treatment GroupGut Transit Time (minutes, Mean ± SEM)
Vehicle Control 150 ± 10
This compound (100 µM, intra-colonic) 120 ± 8

Gut transit time was measured as the time taken for the first appearance of a red fecal pellet after oral gavage with carmine (B74029) red dye in hFFA2-DREADD transgenic mice. Intra-colonic administration of this compound significantly accelerated gut transit.

Signaling Pathways and Molecular Interactions

Activation of the hFFA2-DREADD by this compound initiates downstream signaling cascades primarily through Gq-family G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the stimulation of hormone secretion from enteroendocrine cells.[3]

MOMBA_Signaling_Pathway This compound This compound hFFA2_DREADD hFFA2-DREADD This compound->hFFA2_DREADD Binds & Activates Gq Gq hFFA2_DREADD->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Hormone_Secretion GLP-1 & PYY Secretion Ca_release->Hormone_Secretion Stimulates Hormone_Secretion_Workflow start Isolate Colon from hFFA2-DREADD mice wash Wash with ice-cold PBS/HBSS start->wash cut Cut into small pieces (2-5 mm) wash->cut incubate1 Incubate in chelating buffer (e.g., EDTA-containing solution) on ice cut->incubate1 vortex Vortex vigorously to release crypts incubate1->vortex filter Filter through a cell strainer (e.g., 70-100 µm) vortex->filter centrifuge Centrifuge and resuspend crypts in assay buffer filter->centrifuge incubate2 Incubate crypts with this compound (various concentrations) or vehicle control for 2h at 37°C centrifuge->incubate2 collect Collect supernatant by centrifugation incubate2->collect measure Measure GLP-1 and PYY concentration in supernatant using ELISA collect->measure

References

An In-depth Technical Guide to the Physical and Chemical Properties of MOMBA (4-Methoxy-3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-3-methylbenzoic acid, a compound commonly referred to as MOMBA in research contexts. This compound has garnered significant interest as a highly selective agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor implicated in various physiological processes. This document consolidates available data on its chemical identity, physicochemical characteristics, and spectral properties. Furthermore, it details its known biological activity, including its role in FFA2 signaling pathways, and provides representative experimental protocols for its synthesis, purification, and functional characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting FFA2.

Chemical and Physical Properties

4-Methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information
PropertyValue
Systematic Name 4-Methoxy-3-methylbenzoic acid
Common Name/Alias This compound, 3-Methyl-p-anisic acid, 4-Methoxy-m-toluic acid
CAS Number 6880-04-2
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Chemical Structure Chemical structure of 4-Methoxy-3-methylbenzoic acid
Table 2: Physical Properties
PropertyValueSource
Appearance Off-white crystalline powderCommercial supplier data
Melting Point 177-181 °CChemicalBook
Boiling Point 285.3 ± 20.0 °C (Predicted)ChemicalBook
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Exhibits good solubility in various organic solvents.ChemicalBook, Chem-Impex
pKa 4.54 ± 0.10 (Predicted)ChemicalBook
Storage Conditions Store at 0-8°C. Sealed in a dry environment.Chem-Impex, ChemicalBook

Spectral Data

Table 3: Reference Spectral Data (4-Methoxybenzoic acid)
Spectrum TypeKey Peaks and Observations
¹H NMR (DMSO-d₆, 399.65 MHz)δ 12.7 (s, 1H, -COOH), δ 7.93 (d, 2H, Ar-H), δ 7.04 (d, 2H, Ar-H), δ 3.84 (s, 3H, -OCH₃)[1]
¹³C NMR (DMSO-d₆)δ 167.4, 163.0, 131.5, 123.5, 114.0, 55.5[2]
Mass Spectrum (EI) m/z 152 (M⁺), 137, 109, 77

Biological Activity and Signaling Pathways

This compound is a potent and highly selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3][4] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) and is involved in various physiological processes, including immune responses, metabolism, and gut homeostasis.[3][5]

FFA2 Signaling Pathways

Upon activation by an agonist like this compound, FFA2 can couple to two main G protein families: Gαi/o and Gαq/11.[6][7][8][9] This dual coupling leads to the initiation of distinct downstream signaling cascades:

  • Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration.[4][6][7][10]

The following diagram illustrates the primary signaling pathways activated by an FFA2 agonist.

FFA2_Signaling cluster_membrane Cell Membrane cluster_G_proteins G Proteins cluster_cytosol Cytosol This compound This compound (Agonist) FFA2 FFA2 Receptor This compound->FFA2 binds & activates Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP₃ PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ (intracellular release) IP3->Ca2 triggers Downstream_Ca Downstream Ca²⁺ Signaling Ca2->Downstream_Ca Downstream_cAMP Downstream cAMP Signaling cAMP->Downstream_cAMP ATP ATP ATP->AC

FFA2 Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative methoxybenzoic acid derivative and for key functional assays to characterize the activity of FFA2 agonists like this compound.

Representative Synthesis of a Methoxybenzoic Acid Derivative

This protocol describes a general method for the synthesis of methoxy-substituted benzoic acids, which can be adapted for the synthesis of 4-Methoxy-3-methylbenzoic acid. The synthesis of 4-methoxybenzoic acid from p-hydroxybenzoic acid is provided as a representative example.

Workflow Diagram:

Synthesis_Workflow Start Start: p-Hydroxybenzoic Acid, Dimethyl Sulfate (B86663), Base (e.g., NaOH) Reaction Methylation Reaction (Etherification) Start->Reaction Workup Acidification & Work-up Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (MP, NMR, IR, MS) Purification->Analysis End End Product: 4-Methoxybenzoic Acid Analysis->End

Synthesis Workflow

Materials:

  • p-Hydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Hydrochloric acid (HCl) or other suitable acid for acidification

  • Appropriate solvents for reaction and recrystallization (e.g., water, ethanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution: Dissolve p-hydroxybenzoic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Methylation: Slowly add dimethyl sulfate to the reaction mixture. The reaction is typically carried out at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Functional Assay: cAMP Measurement for Gαi/o-coupled Receptors

This protocol describes a method to measure changes in intracellular cAMP levels in response to the activation of a Gαi/o-coupled receptor, such as FFA2, by an agonist.

Workflow Diagram:

cAMP_Assay_Workflow Start Start: Cells expressing FFA2 Receptor Cell_Plating Plate cells in a multi-well plate Start->Cell_Plating Stimulation Stimulate with Forskolin (B1673556) (to increase basal cAMP) & this compound (agonist) Cell_Plating->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Data Analysis (IC₅₀ determination) Detection->Analysis End End: Quantify cAMP inhibition Analysis->End

cAMP Assay Workflow

Materials:

  • A cell line stably or transiently expressing the human FFA2 receptor (e.g., HEK293, CHO).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with HEPES and BSA).

  • Forskolin.

  • This compound (or other test agonist).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • A microplate reader compatible with the chosen detection technology.

  • Multi-well assay plates (e.g., 96- or 384-well).

Procedure:

  • Cell Culture and Plating: Culture the FFA2-expressing cells under standard conditions. On the day of the assay, harvest the cells and plate them into the wells of a microplate at a predetermined optimal density. Allow the cells to adhere overnight.[11][12][13][14]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of forskolin at a concentration that will induce a submaximal stimulation of adenylyl cyclase (typically in the low micromolar range).[11][13]

  • Cell Stimulation: Aspirate the culture medium from the cells and replace it with assay buffer. Add the forskolin solution to all wells (except for the negative control) to raise the basal cAMP level. Immediately add the different concentrations of this compound to the appropriate wells. Incubate for a specified period (e.g., 30 minutes) at room temperature or 37°C.[11][12][14]

  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[11][15]

  • Data Analysis: Generate a dose-response curve by plotting the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-induced cAMP production.[2][11]

Functional Assay: Calcium Mobilization for Gαq/11-coupled Receptors

This protocol outlines a method for measuring the increase in intracellular calcium concentration following the activation of a Gαq/11-coupled receptor, such as FFA2, by an agonist.

Workflow Diagram:

Calcium_Assay_Workflow Start Start: Cells expressing FFA2 Receptor Cell_Plating Plate cells in a black-walled, clear-bottom multi-well plate Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Stimulation Add this compound (agonist) and immediately measure fluorescence Dye_Loading->Stimulation Analysis Data Analysis (EC₅₀ determination) Stimulation->Analysis End End: Quantify calcium mobilization Analysis->End

Calcium Mobilization Assay Workflow

Materials:

  • A cell line stably or transiently expressing the human FFA2 receptor.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with HEPES and BSA).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (optional, to prevent dye leakage).

  • This compound (or other test agonist).

  • A fluorescence microplate reader with kinetic reading capabilities and an injection system (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom multi-well assay plates.

Procedure:

  • Cell Plating: Seed the FFA2-expressing cells into the wells of a black-walled, clear-bottom microplate and allow them to grow to a confluent monolayer.[16][17]

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[1][16][17]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate (the "compound plate").

  • Measurement of Calcium Flux: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells. Then, it will automatically inject the this compound solutions from the compound plate into the cell plate and immediately begin recording the change in fluorescence intensity over time.[1][16][17][18]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.[16][19][20]

Conclusion

4-Methoxy-3-methylbenzoic acid (this compound) is a valuable research tool for investigating the physiological roles of the Free Fatty Acid Receptor 2. This technical guide provides a consolidated resource of its known physical and chemical properties, its mechanism of action through FFA2 signaling, and detailed experimental protocols for its study. The information presented herein is intended to facilitate further research into the therapeutic potential of targeting the FFA2 receptor.

References

An In-depth Technical Guide to the Biological Activity and Function of MOMBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylbenzoic acid (MOMBA) is a synthetic small molecule that acts as a selective orthosteric agonist for a specifically engineered G protein-coupled receptor (GPCR). This receptor, a Designer Receptor Exclusively Activated by Designer Drug (DREADD), is derived from the human free fatty acid receptor 2 (hFFA2). This compound exhibits no activity at the wild-type human FFA2, human FFA3, or mouse FFA2 receptors, making it a highly specific pharmacological tool for elucidating the physiological roles of hFFA2 receptor activation. Its primary biological activities include the G-protein-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the activation of phospholipase C, resulting in calcium mobilization. In preclinical models, these cellular actions translate to significant physiological effects, including the promotion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion and a reduction in gastrointestinal transit time. This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental data related to this compound.

Introduction

The study of G protein-coupled receptors has been significantly advanced by the development of chemogenetic tools such as DREADDs. These engineered receptors, inert to endogenous ligands, can be precisely controlled by synthetic molecules. This compound, in conjunction with the hFFA2-DREADD, provides a powerful system to dissect the specific downstream signaling pathways and physiological functions of the hFFA2 receptor, a key sensor of short-chain fatty acids produced by the gut microbiota. Understanding the specific actions of hFFA2 is of great interest for therapeutic areas including metabolic diseases and gastrointestinal disorders. This guide summarizes the current knowledge of this compound's biological functions, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Activity of this compound

Assay DescriptionCell LineReceptorParameterValueReference
Inhibition of Forskolin-Stimulated cAMP AccumulationHEK293 cellshFFA2-DREADDpEC₅₀5.24 ± 0.16[1][2]
GLP-1 Release from Colonic CryptsPrimary mouse colonic cryptshFFA2-DREADDConcentration Range for Effect1 µM - 1 mM

Table 2: In Vivo Activity of this compound

Assay DescriptionAnimal ModelReceptorParameterValueReference
Reduction of Gut Transit TimehFFA2-DREADD transgenic micehFFA2-DREADDDose-Response DataNot available in the public domain. This compound has been shown to reduce gut transit, but specific dose-response data has not been published.

Mechanism of Action and Signaling Pathways

This compound functions as a selective orthosteric agonist at the hFFA2-DREADD. Evidence suggests that this compound binds within the same pocket as short-chain fatty acids do at the wild-type FFA2 receptor. Site-directed mutagenesis studies have identified Arginine 180 as a key residue for the binding and function of orthosteric agonists like this compound at the hFFA2-DREADD.[2]

Upon binding, this compound activates the hFFA2-DREADD, which subsequently couples to and activates heterotrimeric G proteins of both the Gᵢ and G₀ families. This dual coupling initiates two primary signaling cascades:

  • Gᵢ Pathway: The activation of Gᵢ proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • G₀ Pathway: The activation of G₀ proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

These signaling events are responsible for the observed downstream physiological effects of this compound.

MOMBA_Signaling_Pathway This compound This compound hFFA2_DREADD hFFA2-DREADD This compound->hFFA2_DREADD Binds Gi Gαi/βγ hFFA2_DREADD->Gi Activates Gq Gαq/βγ hFFA2_DREADD->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces GLP1_release GLP-1/PYY Release cAMP->GLP1_release PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes Ca2->GLP1_release Gut_transit ↓ Gut Transit Ca2->Gut_transit

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available in the cited literature.

In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the hFFA2-DREADD.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the hFFA2-DREADD using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • cAMP Measurement:

    • 24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.

    • The culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

    • Forskolin (a direct activator of adenylyl cyclase) is added to a final concentration of 10 µM to stimulate cAMP production, and the cells are incubated for a further 15 minutes at 37°C.

    • The reaction is terminated by lysing the cells.

    • Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions.

    • Data are normalized to the forskolin-only control and fitted to a four-parameter logistic equation to determine the pEC₅₀.

cAMP_Assay_Workflow start Start culture Culture and transfect HEK293 cells with hFFA2-DREADD start->culture seed Seed cells into 96-well plates culture->seed preincubate Pre-incubate with This compound concentrations seed->preincubate stimulate Stimulate with Forskolin preincubate->stimulate terminate Terminate reaction and lyse cells stimulate->terminate quantify Quantify cAMP levels (e.g., LANCE assay) terminate->quantify analyze Analyze data and determine pEC₅₀ quantify->analyze end End analyze->end

In Vitro cAMP Assay Workflow
Ex Vivo GLP-1 Release Assay from Colonic Crypts

This assay measures the ability of this compound to stimulate the release of GLP-1 from primary mouse colonic crypts.

  • Isolation of Colonic Crypts:

    • Colons are harvested from hFFA2-DREADD transgenic mice and washed with ice-cold PBS.

    • The colon is cut into small pieces and incubated in a chelating buffer (e.g., PBS with 30 mM EDTA and 1.5 mM DTT) to release the crypts from the surrounding tissue.

    • The suspension is filtered through a cell strainer to remove undigested tissue.

    • The isolated crypts are washed and resuspended in a stimulation buffer.

  • GLP-1 Release Measurement:

    • The crypt suspension is aliquoted into a 96-well plate.

    • Varying concentrations of this compound are added to the wells, and the plate is incubated at 37°C for 1-2 hours.

    • The plate is centrifuged, and the supernatant containing the released GLP-1 is collected.

    • The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

    • Data are expressed as the amount of GLP-1 released relative to the total protein content of the crypts.

GLP1_Release_Workflow start Start isolate Isolate colonic crypts from hFFA2-DREADD mice start->isolate aliquot Aliquot crypts into 96-well plates isolate->aliquot stimulate Stimulate with this compound concentrations aliquot->stimulate collect Collect supernatant containing GLP-1 stimulate->collect measure Measure GLP-1 concentration (ELISA) collect->measure analyze Analyze and normalize data measure->analyze end End analyze->end

Ex Vivo GLP-1 Release Assay Workflow
In Vivo Gut Transit Assay

This assay measures the effect of this compound on the rate of gastrointestinal transit in mice.

  • Animal Preparation:

    • hFFA2-DREADD transgenic mice are fasted for a defined period (e.g., 4-6 hours) with free access to water.

    • This compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Control animals receive the vehicle.

  • Transit Measurement:

    • At a specified time after this compound administration, a non-absorbable colored marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose) is administered by oral gavage.

    • Mice are individually housed in clean cages without bedding and monitored for the excretion of the first colored fecal pellet.

    • The time from the administration of the marker to the appearance of the first colored pellet is recorded as the whole gut transit time.

    • Alternatively, at a fixed time point after marker administration, mice are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the leading edge of the marker is measured and expressed as a percentage of the total length of the small intestine.

Conclusion

This compound is a highly selective and potent agonist for the engineered hFFA2-DREADD receptor. Its ability to activate both Gᵢ and G₀ signaling pathways provides a valuable tool for dissecting the physiological consequences of hFFA2 activation. The key biological functions identified to date, namely the stimulation of GLP-1 and PYY release and the reduction of gut transit time, highlight the potential of targeting the hFFA2 receptor for the treatment of metabolic and gastrointestinal disorders. Further research, particularly studies providing more detailed in vivo dose-response data, will be crucial for a more complete understanding of this compound's pharmacological profile and its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemogenetic tool.

References

Unraveling "MOMBA": A Multifaceted Term Across Scientific Disciplines

Author: BenchChem Technical Support Team. Date: December 2025

The term "MOMBA" does not correspond to a single, well-defined entity within the scientific literature, making a singular, in-depth technical guide on its "core" unfeasible. Initial investigations reveal that the term, or the similar and more common term "Mamba," is associated with a variety of distinct and unrelated scientific and technical subjects. This report aims to clarify the different contexts in which "Mamba" is used, highlighting the ambiguity of the initial query.

The diverse areas of research where "Mamba" is a relevant term include:

  • Deep Learning Architecture: In the field of artificial intelligence, Mamba represents a novel architecture that has emerged as a potential alternative to the widely used Transformer models.[1][2][3] This architecture, inspired by classical state space models (SSMs), offers a promising approach for building foundation models with near-linear scalability, addressing the computational inefficiency of Transformers on long sequences.[1][2][3]

  • Venom and Toxinology: The venom of the black mamba snake (Dendroaspis polylepis) is a subject of pharmacological and toxicological research.[4][5] Studies have focused on specific toxins, such as MT alpha and MT beta, and their mechanisms of interaction with muscarinic acetylcholine (B1216132) receptors.[4] These toxins are investigated for their potential as research tools and for understanding the physiological effects of snakebites.

  • Synthetic Cannabinoids: "Mamba" or "Black Mamba" is a street name for a class of synthetic cannabinoids, which are man-made drugs designed to mimic the effects of THC, the psychoactive component of cannabis.[6][7][8][9] These substances are often more potent and dangerous than natural cannabis and are a subject of public health and forensic science research.[6][7][8][9][10]

  • Scientific Software and Methodologies:

    • MAMBA (Multi-pAradigM voxel-Based Analysis): This is a MATLAB-based toolbox for performing voxel-based analysis in medical imaging and radiation oncology research.[11] It provides tools for statistical modeling and inference on imaging data.[11]

    • MAMBA (Metabolic Adjustment via Multiomic Blocks Aggregation): This is a computational approach for integrating semi-quantitative metabolomic data with other omics data in constraint-based modeling of metabolic networks.[12]

  • Genetics and Developmental Biology: The mafba gene has been identified as a crucial downstream transcriptional effector of Vegfc signaling, essential for the development of the lymphatic vasculature in zebrafish embryos.[13]

Given the lack of a singular, universally recognized scientific entity or concept referred to as "this compound," it is not possible to provide a cohesive technical guide with quantitative data, experimental protocols, and signaling pathways as requested. The term's meaning is highly dependent on the specific scientific domain. Further clarification on the intended subject is necessary to proceed with a detailed literature review.

References

Unlocking the Gut-Brain Axis: A Technical Guide to MOMBA, a Selective hFFA2-DREADD Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate communication network between the gut microbiome and the host, short-chain fatty acids (SCFAs) have emerged as pivotal signaling molecules. These microbial metabolites, primarily acetate, propionate, and butyrate, exert their effects through G protein-coupled receptors, notably Free Fatty Acid Receptor 2 (FFA2) and 3 (FFA3). Dissecting the specific roles of these closely related receptors has been a significant challenge in the field. The development of chemogenetic tools, specifically Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has provided a powerful approach to overcome this hurdle.

This technical guide focuses on MOMBA (4-Methoxy-3-methylbenzoic acid) , a recently identified and highly selective orthosteric agonist for an engineered human FFA2 (hFFA2)-DREADD.[1] Critically, this compound exhibits no activity at wild-type human or mouse FFA2 and FFA3 receptors, making it an invaluable tool for the precise investigation of FFA2-mediated signaling pathways in vitro and in vivo.[1][2] This guide will provide an in-depth overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and a discussion of potential research areas that can be explored using this novel agonist.

Mechanism of Action: Selective Activation of hFFA2-DREADD Signaling

This compound functions as a selective agonist at the engineered hFFA2-DREADD, which is a modified G protein-coupled receptor (GPCR). The activation of hFFA2-DREADD by this compound initiates downstream signaling cascades through the coupling to heterotrimeric G proteins. Experimental evidence primarily points towards the involvement of Gq and Gi protein families.

In sensory neurons, such as those in the dorsal root and nodose ganglia, this compound has been shown to induce a robust increase in intracellular calcium ([Ca2+]i).[3] This effect is mediated through the Gq pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This Gq-mediated calcium mobilization is a key signaling event in neuronal activation.[3]

Furthermore, in other cellular contexts, FFA2 activation is known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This dual coupling to both Gq and Gi pathways allows for a diverse range of cellular responses to FFA2 activation.

Below is a diagram illustrating the signaling pathway of this compound upon binding to the hFFA2-DREADD receptor.

MOMBA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound hFFA2_DREADD hFFA2-DREADD This compound->hFFA2_DREADD binds Gq Gq hFFA2_DREADD->Gq activates Gi Gi hFFA2_DREADD->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release induces Cellular_Response_Ca Cellular Response (e.g., Neuronal Activation) Ca_release->Cellular_Response_Ca ATP ATP Cellular_Response_cAMP Cellular Response (e.g., Hormone Secretion) cAMP->Cellular_Response_cAMP

This compound signaling through the hFFA2-DREADD receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity at the hFFA2-DREADD receptor.

ParameterValueCell Type/SystemReference
pEC50 (cAMP inhibition)5.24 ± 0.16Flp-In T-REx 293 cells expressing hFFA2-DREADD[4]
Comparison pEC50 (Sorbic Acid)4.77 ± 0.15Flp-In T-REx 293 cells expressing hFFA2-DREADD[4]
GLP-1 Release Concentration-dependent increaseIsolated colonic crypts from hFFA2-DREADD-HA mice[1][3]
PYY Release Concentration-dependent increaseIntact colon from hFFA2-DREADD-HA mice[1][3]
Intracellular Ca2+ Mobilization Gq-mediated increaseIsolated dorsal root and nodose ganglion cells from hFFA2-DREADD-HA mice[3]
In Vivo Gut Transit Increased transit timehFFA2-DREADD-HA mice[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate hFFA2-DREADD function.

In Vivo Gut Transit Time Measurement in Mice

This protocol is adapted from established methods for measuring whole gut transit time in mice.[1][2][3][4][5]

Materials:

  • hFFA2-DREADD transgenic mice and wild-type littermate controls.

  • This compound.

  • Vehicle solution (e.g., drinking water or 0.5% methylcellulose).

  • Carmine (B74029) red dye (6% w/v in vehicle) or other non-absorbable colored marker.

  • Oral gavage needles.

  • Individual housing cages with white bedding for easy observation of colored feces.

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing for at least 24 hours before the experiment. Provide ad libitum access to food and water.

  • This compound Administration: Administer this compound to the experimental group. This can be done through drinking water over a period of time or as a single oral gavage, depending on the experimental design. The control group should receive the vehicle solution.

  • Marker Administration: At the start of the transit measurement, administer a single oral gavage of the carmine red dye solution (typically 200 µL per mouse). Record the exact time of gavage for each mouse.

  • Observation: House the mice individually in cages with white bedding. Monitor the mice continuously or at frequent intervals (e.g., every 15 minutes) for the first appearance of a red-colored fecal pellet.

  • Data Recording: Record the time of the first appearance of the red pellet for each mouse. The whole gut transit time is calculated as the time difference between the gavage of the carmine red dye and the appearance of the first red fecal pellet.

  • Data Analysis: Compare the whole gut transit times between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Ex Vivo Colonic Crypt Isolation and Hormone Release Assay

This protocol describes the isolation of colonic crypts and the subsequent measurement of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) release upon stimulation with this compound.[6][7][8][9][10]

Materials:

  • hFFA2-DREADD-HA transgenic mice.

  • Cold PBS (Phosphate-Buffered Saline).

  • Gentle Cell Dissociation Reagent or EDTA-based dissociation buffer.

  • DMEM (Dulbecco's Modified Eagle Medium) with 1% BSA (Bovine Serum Albumin).

  • This compound.

  • Positive control (e.g., IBMX).

  • ELISA kits for GLP-1 and PYY.

  • 70 µm cell strainer.

Procedure:

  • Tissue Harvest: Euthanize the mouse and dissect the colon. Flush the colon with cold PBS to remove fecal content.

  • Tissue Preparation: Open the colon longitudinally and cut it into small pieces (approximately 5 mm).

  • Crypt Isolation:

    • Wash the tissue pieces several times with cold PBS.

    • Incubate the tissue in a chelating agent-based dissociation buffer (e.g., Gentle Cell Dissociation Reagent or PBS with EDTA) on a rocking platform at 4°C to release the crypts from the underlying mesenchyme.

    • After incubation, vigorously shake the tube to release the crypts.

    • Filter the suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtrate to pellet the isolated crypts.

  • Hormone Release Assay:

    • Resuspend the crypt pellet in DMEM with 1% BSA.

    • Aliquot the crypt suspension into a 24-well plate.

    • Add different concentrations of this compound, vehicle control, and a positive control (e.g., IBMX) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate to pellet the crypts.

    • Collect the supernatant from each well.

    • Measure the concentration of GLP-1 and PYY in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the hormone release to the total protein content of the crypts in each well. Compare the hormone release in response to this compound with the vehicle control.

β-Arrestin-2 Recruitment Assay using BRET

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin-2 to the hFFA2-DREADD receptor upon this compound stimulation.[11][12][13][14][15]

Materials:

  • HEK293 cells.

  • Expression plasmids for hFFA2-DREADD fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • This compound.

  • 96-well white microplates.

  • Plate reader capable of measuring BRET.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the hFFA2-DREADD-Rluc and YFP-β-arrestin-2 plasmids using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well white microplate.

  • Assay Performance:

    • 24-48 hours post-transfection, replace the culture medium with a buffer suitable for the BRET assay.

    • Add the BRET substrate (coelenterazine h) to each well and incubate for a few minutes in the dark.

    • Measure the baseline BRET signal using a plate reader that can sequentially or simultaneously measure the light emission from the donor (Rluc) and the acceptor (YFP).

    • Add different concentrations of this compound or vehicle control to the wells.

  • Data Acquisition:

    • Immediately after adding the agonist, measure the BRET signal kinetically over time or as an endpoint measurement after a specific incubation period.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

    • Plot the net BRET signal as a function of this compound concentration to generate a dose-response curve and determine the pEC50.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[16][17][18][19][20]

Materials:

  • Primary neurons (e.g., from dorsal root ganglia of hFFA2-DREADD-HA mice) or a suitable cell line expressing hFFA2-DREADD.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

  • This compound.

  • Positive control (e.g., ATP).

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities.

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester.

  • Calcium Measurement:

    • Place the coverslip with loaded cells on the stage of a fluorescence microscope or the plate in a plate reader.

    • Acquire a baseline fluorescence reading. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

    • Add this compound or a positive control to the cells while continuously recording the fluorescence.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

    • Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on enteroendocrine hormone release from isolated colonic crypts.

Experimental_Workflow cluster_animal Animal Preparation cluster_isolation Crypt Isolation cluster_assay Hormone Release Assay cluster_analysis Data Analysis start hFFA2-DREADD-HA Mouse euthanasia Euthanasia & Colon Dissection start->euthanasia wash Wash & Mince Colon euthanasia->wash dissociation Dissociation with EDTA wash->dissociation filtration Filtration & Centrifugation dissociation->filtration plating Plate Crypts filtration->plating treatment Add this compound / Controls plating->treatment incubation Incubate at 37°C treatment->incubation collection Collect Supernatant incubation->collection elisa ELISA for GLP-1/PYY collection->elisa analysis Data Analysis & Interpretation elisa->analysis

Workflow for this compound-induced hormone release assay.

Potential Research Areas for this compound

The high selectivity of this compound for the hFFA2-DREADD receptor opens up numerous avenues for research, particularly in elucidating the precise physiological roles of FFA2.

  • Gut-Brain Axis Communication: this compound can be used in hFFA2-DREADD transgenic animals to investigate the role of FFA2 in gut-to-brain signaling. This includes studying the activation of vagal and spinal afferent neurons, and its impact on central nervous system functions, such as appetite regulation, mood, and pain perception.

  • Metabolic Regulation: The ability of this compound to stimulate the release of incretin (B1656795) hormones like GLP-1 makes it a valuable tool for studying the role of FFA2 in glucose homeostasis and insulin (B600854) sensitivity. Research could focus on the therapeutic potential of targeting FFA2 for metabolic disorders such as type 2 diabetes and obesity.

  • Gastrointestinal Motility: By selectively activating FFA2 in the gut, researchers can dissect its specific contribution to the regulation of gastric emptying, small intestinal transit, and colonic motility. This could provide insights into the pathophysiology of motility disorders like irritable bowel syndrome (IBS).

  • Immune Modulation: FFA2 is expressed on various immune cells, including neutrophils and monocytes. This compound can be used in models with cell-type-specific expression of hFFA2-DREADD to explore the role of FFA2 in modulating inflammatory responses in the gut and other tissues.

  • Drug Discovery and Development: While this compound itself is a tool compound for a non-native receptor, the hFFA2-DREADD system can be used as a highly specific screening platform to identify novel small molecules that modulate wild-type FFA2 activity. This could accelerate the development of new therapeutics targeting FFA2.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying the physiological functions of the short-chain fatty acid receptor FFA2. Its high selectivity for the engineered hFFA2-DREADD receptor allows for unprecedented precision in activating FFA2-mediated signaling pathways, both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, from its mechanism of action to detailed experimental protocols and future research directions. By leveraging this powerful chemogenetic tool, the scientific community is poised to make significant strides in understanding the multifaceted roles of FFA2 in health and disease, particularly in the context of the gut-brain axis and metabolic regulation.

References

An In-depth Technical Guide to the Homologs and Analogs of Mamba Venom Toxins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MOMBA" does not correspond to a recognized specific drug or compound in publicly available scientific literature and databases. This guide proceeds under the assumption that the query may be a misnomer for toxins derived from the venom of Mamba snakes (Dendroaspis species). These toxins are potent and highly specific pharmacological agents that have been invaluable in neurobiological research. This whitepaper provides a detailed overview of the major families of mamba venom toxins, their homologs, and analogs, with a focus on their mechanisms of action, quantitative data, and experimental methodologies.

Introduction to Mamba Venom Toxins

Venom from snakes of the Dendroaspis genus, commonly known as mambas, is a complex mixture of bioactive peptides and proteins. These toxins have evolved to target key physiological processes in prey, primarily the nervous and cardiovascular systems. Their high specificity for various ion channels and receptors has made them indispensable tools for researchers and a source of inspiration for drug development. This guide will focus on four major families of mamba venom toxins:

  • Dendrotoxins: Modulators of voltage-gated potassium channels.

  • Muscarinic Toxins: Ligands for muscarinic acetylcholine (B1216132) receptors.

  • Fasciculins: Inhibitors of acetylcholinesterase.

  • Calciseptine and Calcicludine: Blockers of voltage-gated calcium channels.

Dendrotoxins: Modulators of Voltage-Gated Potassium Channels

Dendrotoxins are a family of small proteins that act as potent blockers of certain subtypes of voltage-gated potassium channels (Kv), particularly those of the Kv1 subfamily (Kv1.1, Kv1.2, and Kv1.6). By inhibiting these channels, dendrotoxins prolong the duration of the action potential in presynaptic nerve terminals, leading to an increase in neurotransmitter release.[1][2][3]

Homologs and Analogs

Several dendrotoxins have been isolated from different mamba species, each with a slightly different selectivity profile. These can be considered as natural homologs.

  • α-dendrotoxin (from the Eastern green mamba, Dendroaspis angusticeps) blocks Kv1.1, Kv1.2, and Kv1.6 channels in the low nanomolar range.[1][4]

  • Toxin I and Toxin K (from the black mamba, Dendroaspis polylepis) also target Kv1 channels. Toxin K is particularly potent and selective for Kv1.1 channels.[1][4]

Analogs of dendrotoxins have been created through site-directed mutagenesis to probe the structure-activity relationships that determine their binding affinity and selectivity.[4][5]

Quantitative Data: Binding Affinities of Dendrotoxins

The following table summarizes the binding affinities of various dendrotoxins for different Kv channel subtypes.

ToxinChannel SubtypeAffinity (Kd or IC50)Reference
α-dendrotoxinKv1.1~1 nM[1]
α-dendrotoxinKv1.2~3 nM[1]
α-dendrotoxinKv1.6~1.5 nM[1]
Toxin KKv1.1~30 pM[1]
Experimental Protocols

The activity of dendrotoxins on Kv channels is commonly assessed using electrophysiological techniques, such as the patch-clamp method, on cells expressing the channel of interest.[6][7]

Protocol Outline:

  • Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the desired Kv channel subtype.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage step protocol to elicit potassium currents through the Kv channels.

  • Toxin Application: Perfuse the cell with a solution containing the dendrotoxin at various concentrations.

  • Data Analysis: Measure the reduction in the potassium current amplitude at each toxin concentration to determine the IC50 value.[6]

Signaling Pathways and Workflows

The primary effect of dendrotoxins is the enhancement of neurotransmitter release due to the blockade of presynaptic potassium channels.

Dendrotoxin_Workflow AP Action Potential Propagation Depolarization Presynaptic Terminal Depolarization AP->Depolarization Ca_influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Depolarization->Ca_influx Repolarization Repolarization Depolarization->Repolarization normally leads to Vesicle_fusion Synaptic Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Postsynaptic_activation Postsynaptic Receptor Activation Vesicle_fusion->Postsynaptic_activation Kv_channel Voltage-gated K+ Channel (Kv1.x) Repolarization->Kv_channel mediated by Dendrotoxin Dendrotoxin Dendrotoxin->Kv_channel blocks Kv_channel->Repolarization inhibition of

Dendrotoxin mechanism of action.

Muscarinic Toxins: Selective Ligands for Muscarinic Acetylcholine Receptors

Muscarinic toxins (MTs) are a group of "three-finger" toxins that bind with high affinity and selectivity to different subtypes of muscarinic acetylcholine receptors (mAChRs).[8] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.

Homologs and Analogs

Different mamba venoms contain a variety of muscarinic toxins with distinct selectivity profiles for the five mAChR subtypes (M1-M5).

  • MT1 and MT2 (from Dendroaspis angusticeps) are selective for M1 and M4 receptors.[8][9]

  • MT7 (from Dendroaspis angusticeps) is highly selective for the M1 receptor.[10]

Structure-activity relationship studies have been conducted by modifying the amino acid sequence of these toxins to alter their receptor selectivity.[11]

Quantitative Data: Binding Affinities of Muscarinic Toxins

The following table summarizes the inhibition constants (Ki) of various muscarinic toxins for different mAChR subtypes.

ToxinReceptor SubtypeAffinity (Ki)Reference
MT2M1630 nM[8]
MT2M41900 nM[8]
MT1α2B-adrenoceptor2.3 nM (IC50)[10]
MT3M41-10 nM (IC50)[10]
MT3α1A-adrenoceptor1-10 nM (IC50)[10]
Experimental Protocols

The binding affinity of muscarinic toxins to mAChR subtypes is typically determined using a competitive radioligand binding assay.[10][12][13]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a specific mAChR subtype.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the muscarinic toxin.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the toxin concentration to calculate the IC50, which can then be converted to a Ki value.[14]

Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate distinct intracellular signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activate AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP AC->cAMP production of ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Fasciculin_Workflow ACh_release Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh_release->AChE normally hydrolyzed by Receptor_activation Cholinergic Receptor Activation ACh_release->Receptor_activation ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Prolonged_activation Prolonged Receptor Activation AChE->Prolonged_activation leads to Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate Fasciculin Fasciculin Fasciculin->AChE inhibits Calcium_Channel_Blockers Depolarization Cell Membrane Depolarization VGCC_activation Voltage-gated Ca2+ Channel Activation Depolarization->VGCC_activation Ca_influx Ca2+ Influx VGCC_activation->Ca_influx Cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Cellular_response Calciseptine Calciseptine/ Calcicludine Calciseptine->VGCC_activation blocks

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), often referred to by the non-standard acronym MOMBA, is a naturally occurring organic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. It serves as a key starting material for the synthesis of various more complex molecules. This document provides a detailed standard protocol for the laboratory-scale synthesis of syringaldehyde, primarily focusing on the well-established route from vanillin (B372448).

Principle of Synthesis

The most common and high-yielding synthetic route to syringaldehyde involves a two-step process starting from the readily available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds via:

  • Electrophilic Halogenation: The aromatic ring of vanillin is first activated by the hydroxyl group, directing electrophilic substitution to the position ortho to the hydroxyl group and meta to the aldehyde. This results in the formation of 5-halovanillin (either 5-bromo- or 5-iodovanillin).

  • Nucleophilic Aromatic Substitution (Methoxylation): The halogen atom on the 5-halovanillin is then substituted with a methoxy (B1213986) group using sodium methoxide (B1231860). This reaction is typically catalyzed by a copper salt in a process analogous to the Ullmann condensation.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of syringaldehyde from vanillin.

StepStarting MaterialReagentsCatalystSolventReaction ConditionsProductYield (%)Reference
1. BrominationVanillinBromine-Methanol (B129727)<20°C, 1 hr5-Bromovanillin (B1210037)95[1]
1. IodinationVanillinIodine, HIO₃H₂SO₄50% aq. Ethanol65-70°C, 2.5 hrs5-Iodovanillin (B1580916)95[2]
2. Methoxylation (from 5-Bromovanillin)5-BromovanillinSodium methoxideCuprous chlorideDMFReflux, 4.5 hrsSyringaldehyde91[1][3]
2. Methoxylation (from 5-Iodovanillin)5-IodovanillinSodium methoxideCopper powderAnhydrous Methanol124-128°C, 1 hr (in autoclave)Syringaldehyde>95[4][5]

Experimental Protocols

Part 1: Synthesis of 5-Halovanillin

Option A: Synthesis of 5-Bromovanillin [1][3]

Materials:

  • Vanillin

  • Methanol

  • Bromine

  • Water

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath (0°C), dissolve vanillin (e.g., 15.2 g, 0.1 mol) in methanol (100 mL).

  • Slowly add bromine (e.g., 17.6 g, 0.11 mol) to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • To the warm concentrated solution, add water (200 mL) over 20 minutes to precipitate the product.

  • Cool the mixture in an ice bath for 1 hour to complete crystallization.

  • Collect the solid product by suction filtration, wash with cold 50% aqueous methanol, and then with cold water.

  • Dry the product in a vacuum oven at 35°C overnight. A yield of approximately 95% is expected.

Option B: Synthesis of 5-Iodovanillin [2]

Materials:

  • Vanillin

  • Ethanol (95%)

  • Iodine

  • Iodic acid (HIO₃)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite solution

Procedure:

  • In a flask, dissolve vanillin (e.g., 30.4 g, 0.2 mol) in 100 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of iodine (25.4 g, 0.1 mol) and iodic acid (10.5 g, 0.06 mol) in 100 mL of water.

  • Add the iodine-iodic acid solution to the vanillin solution with stirring.

  • Add 2.5 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 65-70°C with stirring for approximately 2.5 hours, at which point the iodine color should disappear.

  • Cool the reaction mixture and add a small amount of sodium bisulfite solution to destroy any remaining iodine.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. A yield of up to 95% can be achieved.

Part 2: Synthesis of Syringaldehyde from 5-Halovanillin

Option A: From 5-Bromovanillin [1][3]

Materials:

  • 5-Bromovanillin

  • Sodium methoxide

  • Cuprous chloride

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (B1210297)

  • Brine (15%)

Procedure:

  • To a stirred suspension of 5-bromovanillin (e.g., 23.1 g, 0.1 mol) and cuprous chloride (1.0 g, 0.01 mol) in anhydrous DMF (50 mL), add a solution of sodium methoxide (e.g., 21.6 g, 0.4 mol) in methanol (50 mL).

  • Heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction mixture to 60°C and remove the DMF under vacuum.

  • To the residue, add 100 mL of 15% brine and stir at 50°C for 30 minutes.

  • Cool the mixture to 0°C and slowly acidify with concentrated hydrochloric acid until the pH is acidic.

  • Continue stirring at room temperature for 1 hour to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Extract the crude product with warm ethyl acetate (5 x 50 mL).

  • Combine the ethyl acetate extracts and evaporate the solvent to yield syringaldehyde. A yield of approximately 91% is expected.

Option B: From 5-Iodovanillin [4][5]

Materials:

  • 5-Iodovanillin

  • Sodium

  • Anhydrous methanol

  • Copper powder catalyst

  • Hydrochloric acid

  • Chloroform (B151607)

Procedure:

  • Prepare a sodium methoxide solution by carefully dissolving sodium metal (e.g., 10.4 g) in anhydrous methanol (250 mL).

  • In a rocking autoclave or a suitable pressure vessel, combine the sodium methoxide solution, 5-iodovanillin (13.0 g), and copper powder catalyst (12.8 g).

  • Heat the mixture to 124-128°C for one hour.

  • After cooling, dilute the reaction product with water (500 mL) and filter to remove the copper catalyst.

  • Acidify the filtrate with hydrochloric acid. Any unreacted 5-iodovanillin will precipitate and should be removed by filtration.

  • Extract the filtrate with chloroform (5 x 200 mL).

  • Evaporate the chloroform to obtain the crude syringaldehyde. A yield of over 95% is reported under these conditions.[4][5]

Part 3: Purification of Syringaldehyde

Method: Recrystallization [6]

  • The crude syringaldehyde obtained from the synthesis can be purified by recrystallization.

  • A suitable solvent for recrystallization is water or a mixture of chloroform and a non-polar solvent like Skellysolve C or petroleum ether.[2][6]

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry.

  • The melting point of pure syringaldehyde is 110-113°C.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Purification vanillin Vanillin halogenation Halogenation (Bromination or Iodination) vanillin->halogenation halovanillin 5-Halovanillin halogenation->halovanillin methoxylation Methoxylation (Copper-catalyzed) halovanillin->methoxylation crude_syringaldehyde Crude Syringaldehyde methoxylation->crude_syringaldehyde workup Acidification & Workup crude_syringaldehyde->workup purification Recrystallization workup->purification pure_syringaldehyde Pure Syringaldehyde purification->pure_syringaldehyde

Caption: Experimental workflow for the synthesis of syringaldehyde from vanillin.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for syringaldehyde synthesis from vanillin.

References

Unraveling "MOMBA" in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To provide targeted and accurate information, clarification on the specific identity of "MOMBA" is necessary. Initial searches for "this compound" as a reagent or molecule for use in cell culture did not yield a definitive match. The term may refer to a novel compound, an internal designation, or a potential misspelling of another agent.

Scientific literature and databases contain references to several entities with similar names, each with a distinct application. For instance, DMBA (7,12-dimethylbenz[a]anthracene) is a well-documented polycyclic aromatic hydrocarbon used in cell culture and animal models to induce carcinogenesis and study cancer signaling pathways. It is known to activate the aryl hydrocarbon receptor (AhR) and subsequently impact pathways like Wnt and NF-κB.[1]

Alternatively, "MAMBA" has been used as an acronym for computational tools in bioinformatics and medical imaging, such as "Multi-pAradigM voxel-Based Analysis" and "Metabolic Adjustment via Multiomic Blocks Aggregation," which are not laboratory reagents.[2][3] Toxins isolated from the black mamba snake are also studied for their potent effects on cellular receptors, though their use is highly specialized.[4][5]

To proceed with generating detailed application notes, protocols, and signaling pathway diagrams, please provide the full chemical name or a more specific identifier for "this compound." Once the correct compound is identified, comprehensive information on its use in cell culture can be provided, including:

  • Mechanism of Action: A detailed explanation of how the compound interacts with cellular components to elicit a biological response.

  • Signaling Pathways: Diagrams and descriptions of the specific molecular pathways modulated by the compound.

  • Experimental Protocols: Step-by-step instructions for preparing and using the compound in cell culture, including recommended concentrations, incubation times, and assays for measuring its effects.

  • Quantitative Data: Summarized data in tabular format from relevant studies, detailing dose-response relationships, IC50 values, and other critical metrics.

  • Visualization of Workflows: Graphical representations of experimental procedures to ensure clarity and reproducibility.

Without this clarification, providing the requested detailed information would be speculative and could lead to inaccurate and unreliable experimental design. We encourage the user to provide additional details to enable a precise and helpful response.

References

Application Note: Development and Validation of a Quantitative Assay for the Mono-Oxygenated Metabolite of Bisphenol A (MOMBA) in Human Serum

Application Notes: In Vivo Profiling of MOMBA in hFFA2-DREADD Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

MOMBA (4-Methoxy-3-methylbenzoic acid) is a synthetic small molecule that functions as a selective orthosteric agonist for an engineered G protein-coupled receptor (GPCR), the hFFA2-DREADD (Designer Receptor Exclusively Activated by a Designer Drug). This engineered receptor, derived from the human free fatty acid receptor 2 (FFA2), does not respond to endogenous ligands like short-chain fatty acids (SCFAs). Instead, it is specifically activated by inert molecules such as this compound. This chemogenetic system allows for the precise interrogation of FFA2-mediated signaling pathways in vivo, decoupling them from the complex and multifaceted effects of natural SCFAs.[1][2][3][4]

In mouse models where the native Ffar2 gene is replaced by the hFFA2-DREADD construct, oral administration of this compound provides a powerful tool to study the physiological roles of FFA2 activation in specific tissues, particularly in the gastrointestinal (GI) tract.[5][6][7] Application of this compound in these transgenic mice has been shown to modulate gut motility and stimulate the secretion of critical enteroendocrine hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6] These notes provide detailed protocols and compiled data for the in vivo application of this compound in hFFA2-DREADD mouse models.

Mechanism of Action

This compound's activity is contingent on the expression of the hFFA2-DREADD. In the gut, this receptor is expressed on enteroendocrine L-cells. Upon oral administration, this compound travels to the colon, where it binds to and activates the hFFA2-DREADD on these cells. This activation triggers downstream intracellular signaling cascades that result in the secretion of GLP-1 and PYY into circulation. These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastrointestinal transit.

MOMBA_Mechanism cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell This compound This compound (Oral) Receptor hFFA2-DREADD Receptor This compound->Receptor Binds & Activates Signaling Intracellular Signaling Cascade Receptor->Signaling Triggers Hormones GLP-1 & PYY Secretion Signaling->Hormones Stimulates Circulation Systemic Circulation Hormones->Circulation Released into

Caption: Mechanism of this compound-induced hormone secretion.

Data Presentation

Table 1: In Vivo Effects of this compound on Gastrointestinal Transit

The following table summarizes the effect of this compound on total gastrointestinal (GI) transit time in hFFA2-DREADD-HA expressing mice. Data is compiled from studies where this compound was administered in the drinking water for 7 days.[6]

Treatment GroupCompoundConcentrationAdministration RouteMean GI Transit Time (minutes)Change from Baseline
hFFA2-DREADD Mice Water (Baseline)N/ADrinking Water215.4 ± 10.2N/A
This compound 15 mM Drinking Water 280.6 ± 15.5 +30.3% (p < 0.01)
Water (Washout)N/ADrinking Water220.8 ± 12.1+2.5% (n.s.)
Control (CRE-MINUS) Mice Water (Baseline)N/ADrinking Water218.0N/A
This compound 15 mM Drinking Water 215.0 -1.4% (n.s.)

Data are presented as mean ± SEM. Statistical significance reflects comparison to the baseline water condition within the same group. n.s. = not significant. Control mice lack hFFA2-DREADD expression.[6]

Table 2: Ex Vivo Effects of this compound on Gut Hormone Secretion from Colonic Crypts

This table shows the concentration-dependent effect of this compound on the release of GLP-1 and PYY from isolated colonic crypts of hFFA2-DREADD-HA mice.

AnalyteCompoundConcentrationMean Hormone Release (% of Control)
GLP-1 This compound 1 µM ~150%
This compound 10 µM ~250%
This compound 100 µM ~350% (p < 0.0001)
Sorbic Acid (Positive Control)100 µM~350% (n.s. vs 100µM this compound)
PYY This compound 100 µM Significantly Increased

Data are estimations derived from graphical representations in Barki et al., 2022.[6] The study confirms a significant, concentration-dependent release of GLP-1 and a significant release of PYY upon stimulation with this compound.

Experimental Protocols

Protocol 1: Assessment of In Vivo Gastrointestinal Transit

This protocol details the method for measuring total GI transit time in mice following oral administration of this compound.[6]

Materials:

  • hFFA2-DREADD-HA expressing mice and appropriate littermate controls (e.g., CRE-MINUS).

  • This compound (4-Methoxy-3-methylbenzoic acid).

  • Standard drinking water.

  • Carmine Red dye (5% w/v in water or 0.5% methylcellulose).

  • Oral gavage needles (20-22 gauge, straight or curved with ball tip).

  • 1 mL syringes.

Procedure:

  • Acclimatization: House mice individually for at least 7 days to allow for acclimatization and baseline measurements. Provide free access to standard chow and drinking water.

  • Baseline Transit Measurement:

    • Fast mice for 2-4 hours (ensure water is available).

    • Administer 200 µL of 5% Carmine Red dye via oral gavage.

    • Record the time of gavage.

    • Monitor mice continuously and record the time of the first appearance of red-colored feces.

    • The total GI transit time is the duration between gavage and the first red fecal pellet.

  • This compound Administration:

    • Prepare a 15 mM solution of this compound in the drinking water. Ensure it is fully dissolved.

    • Replace the standard drinking water with the this compound-containing water.

    • Provide this solution as the sole source of drinking water for 7 consecutive days.

  • Post-Treatment Transit Measurement:

    • On day 7 of this compound administration, repeat the Carmine Red gavage procedure as described in step 2.

  • Washout Phase (Optional):

    • Replace the this compound solution with standard drinking water for 7 days.

    • Repeat the Carmine Red gavage procedure to determine if the effect on GI transit is reversible.

Caption: Experimental workflow for GI transit measurement.

Protocol 2: Ex Vivo Hormone Secretion from Colonic Crypts

This protocol describes the isolation of murine colonic crypts and the subsequent assay to measure this compound-induced hormone release.[6]

Materials:

  • hFFA2-DREADD-HA expressing mice.

  • DMEM (high glucose), supplemented with 10% FBS, penicillin/streptomycin.

  • Collagenase Type I.

  • This compound stock solution (e.g., in DMSO).

  • IBMX (positive control).

  • DPP-IV inhibitor (for GLP-1 assays).

  • Commercially available ELISA kits for GLP-1 and PYY.

  • 96-well plates.

Procedure:

  • Colon Isolation: Euthanize mice according to approved institutional protocols. Surgically remove the colon and place it in ice-cold buffer.

  • Crypt Isolation:

    • Flush the colon to remove luminal contents.

    • Cut the colon into small pieces (1-2 mm).

    • Digest the tissue with Collagenase Type I at 37°C with gentle shaking to liberate the colonic crypts.

    • Filter the digest through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

    • Wash the isolated crypts by centrifugation and resuspend in fresh media.

  • Hormone Release Assay:

    • Plate the isolated crypts in a 96-well plate.

    • Pre-incubate the crypts in a buffer solution (e.g., Krebs-HEPES) containing a DPP-IV inhibitor.

    • Prepare stimulation solutions containing various concentrations of this compound (e.g., 1 µM to 100 µM), a vehicle control (DMSO), and a positive control (e.g., 100 µM IBMX).

    • Remove the pre-incubation buffer and add the stimulation solutions to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Analyze the supernatant for GLP-1 and PYY concentrations using specific ELISA kits according to the manufacturer's instructions.

    • Normalize the hormone release data to the total protein content of the crypts in each well or express as a percentage of the vehicle control.

References

Application Notes and Protocols for MOMBA (Membrane-Oriented mRuby-Based Split-Protein Biosensor) in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The Membrane-Oriented mRuby-Based Split-Protein Biosensor (MOMBA) assay is a powerful application of Bimolecular Fluorescence Complementation (BiFC) designed specifically for the visualization and quantification of interactions between membrane-associated proteins in living cells. This technology leverages the red fluorescent protein mRuby, which offers favorable spectral properties for live-cell imaging.

The principle of the this compound assay is based on the division of the mRuby fluorescent protein into two non-fluorescent N-terminal and C-terminal fragments. These fragments are genetically fused to two putative interacting proteins ("bait" and "prey"). If the bait and prey proteins interact, they bring the mRuby fragments into close proximity, facilitating their refolding into a functional fluorescent protein. The resulting red fluorescence serves as a direct indicator of the protein-protein interaction, and its intensity can be correlated with the strength and abundance of the interaction. This approach is particularly valuable for studying the dynamics of membrane protein interactions, such as receptor dimerization and the assembly of signaling complexes, in their native cellular environment.

Key Features of the this compound Assay:

  • Direct Visualization: Enables the visualization of protein-protein interactions within the spatial context of the living cell.

  • High Sensitivity: Capable of detecting transient or weak interactions due to the stable nature of the reconstituted mRuby fluorophore.

  • Membrane Protein Compatibility: Particularly well-suited for studying interactions of integral membrane proteins and membrane-associated proteins.

  • Quantitative Potential: Fluorescence intensity can be quantified to provide a relative measure of interaction strength or efficiency.

  • Red Fluorescent Reporter: The use of mRuby (Excitation max: ~558 nm, Emission max: ~605 nm) minimizes phototoxicity and cellular autofluorescence often associated with blue or green fluorescent proteins.[1][2]

Applications in Research and Drug Development

  • Elucidation of Signaling Pathways: Mapping the interactions of receptors, adaptors, and downstream effectors at the cell membrane.

  • Receptor Dimerization Studies: Investigating the homo- and heterodimerization of membrane receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), upon ligand stimulation.

  • Drug Screening: High-throughput screening of small molecules or biologics that modulate specific protein-protein interactions at the cell membrane.

  • Validation of Predicted Interactions: Confirming putative protein-protein interactions identified through other methods like yeast two-hybrid or co-immunoprecipitation.

Quantitative Data Presentation

The this compound assay allows for the quantification of protein-protein interactions by measuring the intensity of the reconstituted mRuby fluorescence. Data can be presented in various ways to compare interaction strengths under different conditions.

Table 1: Quantification of Epidermal Growth Factor Receptor (EGFR) Homodimerization upon Ligand Stimulation using this compound.

ConditionMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Fluorescent Cells ± SDFold Change in Fluorescence
Unstimulated Control15.2 ± 3.18.5% ± 2.1%1.0
EGF (100 ng/mL)128.7 ± 15.665.2% ± 7.8%8.5
Negative Control (EGFR-mRubyN + empty-mRubyC)10.5 ± 2.55.1% ± 1.5%0.7

Table 2: Dose-Dependent Inhibition of EGFR Dimerization by a Small Molecule Inhibitor.

Inhibitor ConcentrationMean Fluorescence Intensity (Arbitrary Units) ± SD% Inhibition
0 nM (EGF only)130.5 ± 14.20%
10 nM105.3 ± 11.819.3%
100 nM62.1 ± 8.952.4%
1 µM25.8 ± 5.480.2%
10 µM16.3 ± 3.987.5%

Signaling Pathway and Experimental Workflow Visualization

EGFR Dimerization and Downstream Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR1 EGFR-mRubyN Dimer EGFR Dimer (Fluorescent) EGFR1->Dimer Dimerization EGFR2 EGFR-mRubyC EGFR2->Dimer Dimerization Grb2 Grb2 Dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF Ligand EGF->EGFR1 EGF->EGFR2

Caption: EGFR dimerization upon EGF binding and subsequent activation of the MAPK signaling cascade.

This compound Experimental Workflow

MOMBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Constructs 1. Design & Clone Bait-mRubyN and Prey-mRubyC Fusion Constructs Transfection 2. Co-transfect Mammalian Cells Constructs->Transfection Incubation 3. Incubate for 24-48h for Protein Expression Transfection->Incubation Treatment 4. Treat with Ligands or Inhibitors Incubation->Treatment Imaging 5. Live-Cell Imaging (Confocal Microscopy) Treatment->Imaging Quantification 6. Image Analysis & Fluorescence Quantification Imaging->Quantification Analysis 7. Statistical Analysis & Data Interpretation Quantification->Analysis

Caption: A generalized workflow for a this compound protein-protein interaction assay.

Experimental Protocols

Protocol 1: Plasmid Construction for this compound Assay

This protocol describes the generation of mammalian expression vectors encoding the bait and prey proteins fused to the N- and C-terminal fragments of mRuby.

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1)

  • cDNA for Bait and Prey proteins

  • DNA encoding mRuby N-terminal fragment (mRubyN, e.g., amino acids 1-159) and C-terminal fragment (mRubyC, e.g., amino acids 160-236)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

Procedure:

  • Vector Preparation: Linearize the mammalian expression vector using appropriate restriction enzymes at the multiple cloning site.

  • Fragment Amplification:

    • Amplify the cDNA of the Bait protein and the mRubyN fragment by PCR. Incorporate restriction sites for ligation and a flexible linker sequence (e.g., (Gly4Ser)3) between the bait and mRubyN.

    • Similarly, amplify the cDNA of the Prey protein and the mRubyC fragment.

  • Ligation:

    • Ligate the Bait and mRubyN PCR products into the linearized expression vector to create the Bait-mRubyN construct.

    • Ligate the Prey and mRubyC PCR products into a separate linearized expression vector to create the Prey-mRubyC construct.

    • Note: It is crucial to test both N- and C-terminal fusions for each protein to minimize the risk of steric hindrance affecting the interaction or fluorescence complementation.

  • Transformation and Selection: Transform competent E. coli with the ligation products and select for positive clones on appropriate antibiotic-containing agar (B569324) plates.

  • Verification: Verify the integrity of the final constructs by restriction digest and Sanger sequencing.

  • Plasmid Purification: Purify high-quality, endotoxin-free plasmid DNA for transfection into mammalian cells.

Protocol 2: this compound Assay in Live Mammalian Cells

This protocol details the procedure for co-transfecting mammalian cells with the this compound constructs and quantifying the resulting fluorescence.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Bait-mRubyN and Prey-mRubyC expression plasmids

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-buffered saline (PBS)

  • Ligands or inhibitors for the protein system of interest

  • Confocal microscope with appropriate filter sets for mRuby (Excitation: ~561 nm laser line, Emission: ~580-650 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the mammalian cells into glass-bottom dishes or multi-well plates suitable for microscopy at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the Bait-mRubyN and Prey-mRubyC plasmids according to the manufacturer's protocol for the chosen transfection reagent. A 1:1 plasmid ratio is a good starting point, but may require optimization.

    • Controls:

      • Negative Control: Co-transfect Bait-mRubyN with an empty mRubyC vector (and vice versa) to assess background fluorescence.

      • Positive Control: If available, use a pair of known interacting proteins fused to the mRuby fragments.

      • Expression Control: Transfect cells with a full-length mRuby plasmid to confirm expression and aid in setting up imaging parameters.

  • Protein Expression: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for expression of the fusion proteins.

  • Cell Treatment:

    • If studying a ligand-induced interaction, replace the culture medium with serum-free medium for 4-6 hours before stimulation.

    • Add the ligand or inhibitor at the desired concentration and incubate for the appropriate time.

  • Live-Cell Imaging:

    • Wash the cells once with pre-warmed PBS or live-cell imaging buffer.

    • Image the cells using a confocal microscope. Use a 561 nm laser for excitation and collect emission between 580-650 nm.

    • Acquire images from multiple random fields of view for each condition. Ensure that imaging parameters (laser power, gain, etc.) are kept constant across all samples to be compared.

  • Image Analysis and Quantification:

    • Use image analysis software to quantify the fluorescence intensity.

    • Define a region of interest (ROI) for each cell or for the entire field of view.

    • Measure the mean fluorescence intensity within the ROIs.

    • Correct for background fluorescence by subtracting the mean intensity of non-transfected cells or the negative control.

    • The percentage of fluorescent cells can also be determined as a measure of interaction efficiency.

  • Data Analysis:

    • Calculate the average fluorescence intensity and standard deviation for each condition.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed changes in fluorescence.

    • Normalize the data to the unstimulated or vehicle-treated control to determine the fold change in interaction.

References

Application Notes and Protocols for MOMBA: Clarification Required

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "MOMBA" in scientific and medical literature has not yielded a specific experimental compound for which dosage and administration data are available. The term "this compound" is associated with multiple, distinct subjects, none of which align with the user's request for detailed experimental protocols for a specific drug or compound.

To proceed with generating the requested application notes, protocols, and visualizations, it is crucial to identify the exact substance of interest. The information retrieved for "this compound" includes:

  • Professor Maggy Ndombo Benteke this compound : A respected researcher in water quality and microbiology.

  • MAMBA (Moisture Assisted Multiple BipolAr) technique : A surgical procedure for liver resection.

  • Black Mamba : A street name for synthetic cannabinoids, which are illicit substances with variable composition and not typically subject to standardized experimental protocols in the manner requested.

  • Toxins from the Black Mamba snake (Dendroaspis polylepis) : While these are studied, they are a complex venom containing multiple toxins, and "this compound" is not a standard designation for a specific isolated compound from this source in the context of general experimental administration.

Without the full chemical name, a common abbreviation with more context, or a publication reference for the compound referred to as "this compound," it is not possible to provide accurate and responsible information regarding its dosage, administration, experimental protocols, or signaling pathways.

We request the user to provide a more specific identifier for the compound of interest. Once the correct substance is identified, we can proceed with a targeted search to gather the necessary data to fulfill the detailed request for:

  • Quantitative Data Summaries: To be presented in structured tables.

  • Detailed Experimental Protocols: Outlining methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: To be generated using Graphviz (DOT language) as requested.

We are committed to providing accurate and detailed scientific information and look forward to receiving the necessary clarification to address your request comprehensively.

Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of drug delivery is rapidly advancing, with the goal of enhancing therapeutic efficacy while minimizing off-target effects. Next-generation delivery systems are designed to precisely control the release of therapeutic agents, targeting them to specific sites within the body. While the term "MOMBA delivery systems" does not correspond to a recognized platform in the current scientific literature, this document provides a comprehensive overview of three cutting-edge delivery technologies that are central to modern pharmaceutical research and development: Lipid-Based Nanoparticles (LNPs), Polymer-Based Nanoparticles, and Metal-Organic Frameworks (MOFs). These notes are intended for researchers, scientists, and drug development professionals.

Lipid-Based Nanoparticles (LNPs)

Application Notes:

Lipid-Based Nanoparticles are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA.[1][2][3] Their success is highlighted by their use in the FDA-approved COVID-19 mRNA vaccines. LNPs are typically composed of a mixture of lipids, each with a specific function: an ionizable cationic lipid to complex with the negatively charged drug cargo, a PEGylated lipid to provide a hydration layer and increase circulation time, a helper phospholipid to support the lipid bilayer structure, and cholesterol to enhance stability.[3]

The mechanism of delivery involves the LNP being taken up by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to a charge reversal that disrupts the endosomal membrane and releases the cargo into the cytoplasm. This targeted release mechanism is crucial for the efficacy of the encapsulated drug.

Key Advantages:

  • High Biocompatibility and Biodegradability: Composed of materials naturally found in the body.[4][5]

  • Versatility: Can encapsulate both hydrophilic and hydrophobic drugs.[3][4]

  • Targeted Delivery: Can be functionalized with ligands for specific cell targeting.[1]

  • Protection of Cargo: Shields sensitive drugs like mRNA from degradation.[2]

Quantitative Data Summary:

ParameterTypical RangeFactors Influencing
Particle Size (Diameter) 50 - 200 nmLipid composition, manufacturing process parameters
Encapsulation Efficiency > 90%Drug-to-lipid ratio, mixing method
Drug Loading Capacity 1 - 10% (w/w)Physicochemical properties of the drug and lipids
Zeta Potential Near-neutral to slightly negativePEGylation, surface modifications

Experimental Protocol: LNP Formulation for mRNA Delivery via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, a common and scalable method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Purification:

    • Collect the LNP solution from the outlet.

    • Transfer the solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.

  • Characterization:

    • Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualization of LNP Formulation Workflow:

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipids Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & Zeta Potential (DLS) Dialysis->DLS Assay Encapsulation Efficiency Assay Dialysis->Assay

LNP formulation workflow diagram.

Polymer-Based Nanoparticles

Application Notes:

Polymer-based nanoparticles are a diverse class of drug delivery systems fabricated from both natural and synthetic polymers.[6][7][8] They can be formulated as nanospheres (matrix systems) or nanocapsules (reservoir systems). The choice of polymer is critical and dictates the nanoparticle's properties, such as biodegradability, drug release profile, and biocompatibility.[6] Commonly used biodegradable polymers include polylactic-co-glycolic acid (PLGA), polylactic acid (PLA), and chitosan.

These nanoparticles can deliver a wide range of therapeutics, from small molecule drugs to large biologics.[8] Drug release is controlled by mechanisms such as diffusion, erosion of the polymer matrix, or swelling followed by diffusion.[7] Surface modification with targeting ligands can enhance their accumulation in specific tissues, which is particularly advantageous in cancer therapy.[6]

Key Advantages:

  • Controlled and Sustained Release: The polymer matrix can be tuned to release the drug over extended periods.[9]

  • High Stability: Protects the encapsulated drug from degradation.

  • Tunable Properties: The physicochemical properties can be easily modified by changing the polymer composition.

  • Wide Range of Applications: Used in cancer therapy, vaccination, and tissue engineering.[6]

Quantitative Data Summary:

ParameterTypical RangeFactors Influencing
Particle Size (Diameter) 100 - 500 nmPolymer concentration, sonication/homogenization power
Encapsulation Efficiency 50 - 95%Drug-polymer interaction, formulation method
Drug Loading Capacity 5 - 30% (w/w)Drug solubility in the polymer, preparation method
Polydispersity Index (PDI) < 0.2Homogenization parameters, purification method

Experimental Protocol: PLGA Nanoparticle Formulation via Emulsion-Solvent Evaporation

This protocol outlines the preparation of drug-loaded PLGA nanoparticles using the single emulsion-solvent evaporation method, suitable for hydrophobic drugs.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Hydrophobic drug

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the hydrophobic drug in DCM.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution.

    • Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer in an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for 4-6 hours at room temperature to allow the DCM to evaporate. This hardens the nanoparticles.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

    • Discard the supernatant and wash the pellet with deionized water multiple times to remove residual PVA and un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dried.

  • Characterization:

    • Determine the particle size and PDI using DLS.

    • Assess the surface morphology using Scanning Electron Microscopy (SEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using HPLC or UV-Vis spectroscopy.

Visualization of Polymer Nanoparticle Signaling Pathway (Targeted Delivery):

Targeted_Delivery NP Targeted Nanoparticle (with Ligands) Bloodstream Bloodstream Circulation NP->Bloodstream Tumor Tumor Microenvironment Bloodstream->Tumor Receptor Tumor Cell Receptor Tumor->Receptor Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., pH-triggered) Endosome->Release Action Therapeutic Action Release->Action

Targeted polymer nanoparticle delivery pathway.

Metal-Organic Frameworks (MOFs)

Application Notes:

Metal-Organic Frameworks (MOFs) are a relatively new class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[10][11][12] This unique structure results in an exceptionally high surface area and tunable pore size, making them highly attractive for drug delivery.[10][12]

Drugs can be loaded into MOFs through various methods, including post-synthetic encapsulation or co-precipitation during MOF synthesis.[11][13] The release of the drug can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions or molecules.[11] The biodegradability of MOFs is a key consideration, and biocompatible metal ions like iron, zinc, and zirconium are often used in their synthesis for biomedical applications.[12]

Key Advantages:

  • Ultra-high Drug Loading Capacity: Due to their large pore volumes and surface areas.[12]

  • Tunable Structure: The pore size, functionality, and chemical properties can be precisely engineered.[10]

  • Stimuli-Responsive Release: Enables targeted drug release in specific microenvironments.[11]

  • Biocompatibility: Can be synthesized from biocompatible components.[12]

Quantitative Data Summary:

ParameterTypical RangeFactors Influencing
Surface Area (BET) 1000 - 6000 m²/gMetal-ligand combination, synthesis conditions
Pore Volume 0.5 - 3.0 cm³/gOrganic linker length, framework topology
Drug Loading Capacity 10 - 40% (w/w)Pore size, drug-framework interactions
Particle Size (Diameter) 50 - 300 nmSynthesis time, temperature, modulators

Experimental Protocol: Synthesis and Drug Loading of ZIF-8 MOFs

This protocol details the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8), a commonly studied MOF for drug delivery, and a method for drug loading.

Materials:

Procedure:

  • Synthesis of ZIF-8:

    • Prepare two separate solutions in methanol: one of zinc nitrate hexahydrate and another of 2-methylimidazole.

    • Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring at room temperature.

    • A milky white suspension will form immediately, indicating the formation of ZIF-8 nanoparticles.

    • Continue stirring for 1-2 hours.

  • Purification of ZIF-8:

    • Collect the ZIF-8 nanoparticles by centrifugation.

    • Wash the nanoparticles several times with fresh methanol to remove unreacted precursors.

    • Dry the purified ZIF-8 powder under vacuum.

  • Drug Loading (Post-Synthetic):

    • Disperse the activated ZIF-8 nanoparticles in a solution of the drug (e.g., doxorubicin (B1662922) in water or PBS).

    • Stir the mixture at room temperature for 24 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collection of Drug-Loaded MOFs:

    • Centrifuge the suspension to pellet the drug-loaded ZIF-8.

    • Wash the pellet with the solvent to remove surface-adsorbed drug.

    • Dry the final product.

  • Characterization:

    • Confirm the crystalline structure using X-ray Diffraction (XRD).

    • Determine the surface area and pore size using gas adsorption (BET analysis).

    • Quantify the drug loading by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

Visualization of MOF Drug Release Logic:

MOF_Release cluster_stimuli Stimuli Types MOF {Drug-Loaded MOF | {High Drug Concentration | Stable Framework}} Stimulus External Stimulus Destabilization Framework Destabilization Pore Opening Bond Cleavage Stimulus->Destabilization TumorEnv Tumor Microenvironment (Low pH) Light External Light (Photothermal) Ions Specific Ions (e.g., Phosphate) Release Controlled Drug Release Destabilization->Release

Logical flow of stimuli-responsive drug release from a MOF.

References

Application Notes and Protocols for the Quantification of MOMBA (4-Methoxy-3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOMBA (4-Methoxy-3-methylbenzoic acid) is a highly selective agonist for the engineered human Free Fatty Acid Receptor 2 (hFFA2), a G-protein coupled receptor (GPCR) activated by short-chain fatty acids. As an in vivo active and orally bioavailable compound, robust and reliable analytical methods are crucial for its quantification in biological matrices. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and principles for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in drug development.

Analytical Methods Overview

The quantification of this compound in complex biological samples such as plasma, serum, or tissue homogenates requires highly selective and sensitive analytical techniques. LC-MS/MS is the gold standard for small molecule quantification due to its superior specificity and sensitivity. Immunoassays, once developed, can offer a high-throughput alternative for certain applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the accurate and precise quantification of this compound in biological matrices. This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

An immunoassay, such as a competitive ELISA, can be developed for high-throughput screening of this compound. This method relies on the specific binding of an antibody to the target analyte. While development can be resource-intensive, a validated ELISA offers rapid analysis of a large number of samples.

Data Presentation: Comparison of Analytical Methods

The following table summarizes hypothetical quantitative data for the analysis of this compound using a validated LC-MS/MS method and a developed competitive ELISA. This data is for illustrative purposes to highlight the expected performance of each method.

ParameterLC-MS/MSCompetitive ELISA
Linear Range 0.1 - 1000 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Intra-assay Precision (%CV) < 5%< 10%
Inter-assay Precision (%CV) < 7%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%
Sample Volume 50 µL50 µL
Throughput MediumHigh
Specificity Very HighHigh (potential for cross-reactivity)

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in human plasma using a triple quadrupole mass spectrometer. Optimization of specific parameters is required.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • 96-well plates

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards on ice.

  • Spike 50 µL of blank plasma with this compound standards and quality control (QC) samples.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol) to all samples, standards, and QCs, except for double blanks.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute with 100 µL of water containing 0.1% formic acid.

  • Seal the plate and place it in the autosampler for analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI)

  • Ionization Mode: Negative Ion Mode

  • MRM Transitions (Hypothetical):

    • This compound: Q1 165.1 -> Q3 121.1

    • This compound-d3 (IS): Q1 168.1 -> Q3 124.1

  • Data Analysis: Integrate peak areas and calculate concentration using a calibration curve.

Protocol 2: Development of a Competitive ELISA for this compound Quantification

This protocol outlines the key steps for developing a competitive immunoassay for this compound.

1. Reagent Generation:

  • Hapten-Carrier Conjugate Synthesis: Conjugate this compound to a carrier protein (e.g., BSA or KLH) to make it immunogenic. This will be used for antibody production.

  • Coating Antigen Synthesis: Conjugate this compound to a different carrier protein (e.g., Ovalbumin) for coating the ELISA plate.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate to generate polyclonal or monoclonal antibodies against this compound. Purify the antibodies.

2. Assay Development and Optimization:

  • Checkerboard Titration: Determine the optimal concentrations of the coating antigen and the primary antibody.

  • Assay Procedure:

    • Coat a 96-well plate with the this compound-Ovalbumin conjugate and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards, QCs, and samples to the wells, followed by the addition of the anti-MOMBA primary antibody. In a competitive format, free this compound in the sample will compete with the coated this compound for antibody binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The signal is inversely proportional to the concentration of this compound in the sample. Generate a standard curve using a four-parameter logistic fit to determine the concentrations in unknown samples.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (IS) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject into UHPLC Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Area Ratio) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification FFA2_Signaling cluster_gq Gq Pathway cluster_gi Gi Pathway This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Gq Gαq FFA2->Gq Gi Gαi FFA2->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Insulin Secretion) Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response_Gi

Application Notes & Protocols: Fluorescent Probes for Monoacylglycerol Lipase (MAGL) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed overview of the use of fluorescent probes for imaging Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. While the term "MOMBA labeling" is not standard in scientific literature, it is likely refers to molecular imaging probes targeting Mo noacylglycerol Lipase (MAGL). MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling molecule.[1][2][3][4] Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for various neurological and inflammatory diseases.[1][2][3] Fluorescent probes that specifically bind to MAGL are invaluable tools for researchers to visualize the enzyme's distribution, activity, and engagement by potential drug candidates in cells and tissues.[1][3]

This document outlines the mechanism of action of these probes, provides a summary of their key characteristics, and offers a detailed protocol for their application in cellular imaging studies.

Mechanism of Action and Signaling Pathway

MAGL plays a critical role in terminating 2-AG signaling. After being produced, 2-AG acts as a retrograde messenger, binding to and activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons.[4] This activation typically suppresses neurotransmitter release. MAGL, located in the postsynaptic neuron, hydrolyzes 2-AG into arachidonic acid (AA) and glycerol, thus ending its signaling effect.[2][3][4] Fluorescent MAGL probes are designed as activity-based protein profiling (ABPP) tools. They typically consist of a reactive group that forms a stable, covalent bond with a catalytic serine residue (Ser122) in the active site of MAGL, a linker, and a fluorophore for detection.[1][5] This covalent binding allows for specific and durable labeling of the enzyme.

MAGL_Signaling_Pathway CB1 CB1 Receptor Vesicle Neurotransmitter Vesicle CB1->Vesicle MAGL MAGL ArachidonicAcid Arachidonic Acid (AA) MAGL->ArachidonicAcid Hydrolysis Glycerol Glycerol MAGL->Glycerol DAGL DAGL twoAG 2-AG DAGL->twoAG Synthesis twoAG->CB1 Binds & Activates twoAG->MAGL Enters Probe Fluorescent MAGL Probe Probe->MAGL

Caption: Endocannabinoid signaling pathway showing MAGL's role and probe interaction.

Quantitative Data Summary

The effectiveness of a fluorescent probe is determined by its potency, selectivity, and photophysical properties. The table below summarizes key quantitative data for a representative set of versatile and selective fluorescent probes developed for MAGL imaging.[1] These probes demonstrate sub-nanomolar potency and high selectivity for MAGL over other serine hydrolases.

Probe IDFluorophoreIC₅₀ (nM, hMAGL)IC₅₀ (nM, mMAGL)Excitation (nm)Emission (nm)
Probe 9 ATTO4880.8 ± 0.10.9 ± 0.1~490~520
Probe 10 ATTO5940.5 ± 0.10.6 ± 0.1~594~624
Probe 11 ATTO647N0.5 ± 0.10.5 ± 0.1~645~665
Probe 12 ATTO7000.6 ± 0.10.7 ± 0.1~700~719

Data adapted from a study on highly selective MAGL probes. IC₅₀ values represent the concentration of the probe required to inhibit 50% of MAGL activity. hMAGL: human MAGL; mMAGL: mouse MAGL. Excitation/Emission wavelengths are approximate for the respective fluorophores.[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of MAGL in Cultured Cells

This protocol describes the steps for labeling and imaging MAGL in live cultured cells (e.g., cancer cell lines or primary neurons) using a fluorescent probe.

A. Materials and Reagents

  • Cultured cells (e.g., HeLa, primary neurons)

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent MAGL probe stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear counterstain (optional)

  • Glass-bottom imaging dishes or plates

  • Confocal microscope with appropriate filter sets

B. Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_label Labeling cluster_wash Wash & Counterstain cluster_image Imaging arrow arrow A1 Seed cells on glass-bottom dish A2 Culture for 24-48h (allow adherence) A1->A2 B2 Wash cells with pre-warmed PBS A2->B2 B1 Prepare fresh probe dilution in medium B3 Incubate with probe (e.g., 1 µM, 30 min, 37°C) B1->B3 B2->B3 C1 Wash 3x with PBS to remove unbound probe B3->C1 C2 Add imaging medium (optional: with Hoechst) C1->C2 D1 Image using confocal microscope C2->D1

Caption: Workflow for live-cell fluorescent labeling and imaging of MAGL.

C. Step-by-Step Procedure

  • Cell Seeding:

    • One to two days prior to the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.

    • Culture cells in their appropriate complete medium at 37°C and 5% CO₂.

  • Probe Preparation:

    • On the day of the experiment, prepare a working solution of the fluorescent MAGL probe.

    • Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1 µM. Note: The optimal concentration may vary depending on the cell type and probe used and should be determined empirically.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 30 minutes at 37°C in the cell culture incubator.

  • Washing and Counterstaining:

    • After incubation, aspirate the probe solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

    • If a nuclear counterstain is desired, add Hoechst 33342 (e.g., 1 µg/mL) to the imaging medium and incubate for an additional 10-15 minutes.

  • Imaging:

    • Immediately transfer the dish to a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore and counterstain. For example, for a probe conjugated to ATTO488, use an argon laser (~488 nm excitation) and collect emission between 500-550 nm.

    • For specificity control, pre-incubate cells with a known, unlabeled MAGL inhibitor for 30 minutes before adding the fluorescent probe. A significant reduction in fluorescence signal would confirm on-target labeling.[1][3]

Conclusion

Fluorescent probes targeting Monoacylglycerol Lipase are powerful chemical tools that enable the direct visualization of this therapeutically relevant enzyme in complex biological systems.[1] They offer high sensitivity and selectivity, allowing researchers to study MAGL's distribution, function in endocannabinoid signaling, and interaction with inhibitors. The protocols and data presented here provide a framework for utilizing these probes in cellular imaging experiments, contributing to a deeper understanding of MAGL in health and disease.

References

Application Notes and Protocols for Experimental Design Using β-Nitrostyrene Derivatives as a Variable

Author: BenchChem Technical Support Team. Date: December 2025

A-1234

For research use only. Not for use in diagnostic procedures.

Introduction

β-nitrostyrene derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery and development due to their diverse biological activities. These compounds have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing a representative β-nitrostyrene derivative, referred to herein as Compound X (based on the structural class of 3-methoxy-4-hydroxy-β-nitrostyrene derivatives), as an experimental variable in a research setting. The focus will be on its application in cancer cell biology, including methodologies for assessing its effects on cell viability, signaling pathways, and tumorigenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of β-nitrostyrene derivatives from preclinical studies.

Table 1: In Vitro Cytotoxicity of a Representative β-Nitrostyrene Derivative (CYT-Rx20) in Colorectal Cancer Cell Lines. [1]

Cell LineIC₅₀ (µM) after 48h
HCT1165.8 ± 0.7
SW4807.2 ± 1.1
LoVo6.5 ± 0.9

Table 2: Effect of a Representative β-Nitrostyrene Derivative (CYT-Rx20) on Cell Cycle Distribution in HCT116 Cells. [1]

Treatment (24h)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.125.1 ± 1.519.7 ± 1.8
CYT-Rx20 (5 µM)68.4 ± 2.515.3 ± 1.216.3 ± 1.4

Table 3: In Vivo Tumor Growth Inhibition by a Representative β-Nitrostyrene Derivative (CYT-Rx20) in a Xenograft Model. [1]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Inhibition (%)
Vehicle Control1250 ± 150-
CYT-Rx20 (10 mg/kg)625 ± 8050

Experimental Protocols

Protocol 1: Determination of IC₅₀ using MTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a β-nitrostyrene derivative in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM with 10% FBS)[2][3]

  • β-nitrostyrene derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the β-nitrostyrene derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the method for analyzing the effect of a β-nitrostyrene derivative on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • β-nitrostyrene derivative

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the β-nitrostyrene derivative at the desired concentration for the specified duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol details the establishment of a tumor xenograft model to evaluate the in vivo efficacy of a β-nitrostyrene derivative. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HCT116)

  • Matrigel

  • β-nitrostyrene derivative formulation for injection

  • Vehicle control

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer the β-nitrostyrene derivative or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Visualizations

β-nitrostyrene derivatives have been shown to modulate several key signaling pathways involved in cancer progression. The primary mechanism of action for some derivatives involves the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, which can trigger apoptosis and inhibit cell proliferation.[1]

ROS-Mediated DNA Damage and Apoptosis Pathway

The diagram below illustrates the proposed signaling pathway initiated by a β-nitrostyrene derivative, leading to cancer cell death.

G cluster_0 Drug Action cluster_1 Cellular Stress cluster_2 Cellular Response Nitrostyrene Derivative Nitrostyrene Derivative ROS Production ROS Production Nitrostyrene Derivative->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Proposed signaling pathway of a β-nitrostyrene derivative.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of a β-nitrostyrene derivative.

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Compound Treatment->Apoptosis Assay (e.g., Annexin V) Western Blot for Protein Expression Western Blot for Protein Expression Compound Treatment->Western Blot for Protein Expression Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay (e.g., Annexin V)->Data Analysis Western Blot for Protein Expression->Data Analysis Conclusion Conclusion Data Analysis->Conclusion G In Vitro Screening In Vitro Screening Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Efficacy (Xenograft) In Vivo Efficacy (Xenograft) Mechanism of Action Studies->In Vivo Efficacy (Xenograft) Toxicity Studies Toxicity Studies In Vivo Efficacy (Xenograft)->Toxicity Studies Preclinical Candidate Preclinical Candidate Toxicity Studies->Preclinical Candidate

References

Troubleshooting & Optimization

Troubleshooting MOMBA synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MOMBA (Methoxyoxymethyl benzyl (B1604629) amine) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of this compound via the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this compound synthesis?

A1: The most prevalent impurities in the Mitsunobu-based synthesis of this compound (N-(4-methoxybenzyl)phthalimide) are triphenylphosphine (B44618) oxide (TPPO), the dialkylhydrazinedicarboxylate, unreacted starting materials (4-methoxybenzyl alcohol and phthalimide), and a common side-product resulting from the azodicarboxylate reacting as the nucleophile.

Q2: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?

A2: TPPO is a common byproduct of the Mitsunobu reaction.[1] It can often be removed by filtration if it precipitates out of the reaction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexanes).[1] If it remains soluble, column chromatography on silica (B1680970) gel is a reliable method for its removal. A less common but effective method is precipitation by adding a non-polar solvent like hexanes or pentane (B18724) to a concentrated solution of the crude product in a more polar solvent like dichloromethane (B109758) or ethyl acetate.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. The most common include:

  • Wet reagents or solvent: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium (B103445) intermediates. Ensure all reagents and solvents are anhydrous.

  • Incorrect order of addition: The order of reagent addition can be critical.[2] Typically, the alcohol, nucleophile (phthalimide), and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate (e.g., DEAD or DIAD).[2]

  • Steric hindrance: If the alcohol is sterically hindered, the reaction rate can decrease significantly.

  • Insufficiently acidic nucleophile: The pKa of the nucleophile should be 13 or lower for an efficient reaction.[2] Phthalimide (B116566) is suitably acidic for this reaction.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and characterization of impurities.[5]

Troubleshooting Guide: Common Impurities and Solutions

This guide details common impurities, their likely causes, and recommended solutions.

Impurity Likely Cause Identification Method Recommended Solution
Triphenylphosphine Oxide (TPPO)Inherent byproduct of the Mitsunobu reaction.NMR (³¹P and ¹H), HPLC, MSFiltration if precipitate forms. Column chromatography on silica gel. Precipitation with a non-polar solvent.
Diisopropyl HydrazodicarboxylateInherent byproduct from the reduction of DIAD.NMR, HPLC, MSColumn chromatography on silica gel.
Unreacted 4-Methoxybenzyl AlcoholIncomplete reaction.TLC, HPLC, ¹H NMROptimize reaction conditions (time, temperature, reagent stoichiometry). Purify via column chromatography.
Unreacted PhthalimideIncomplete reaction.TLC, HPLC, ¹H NMROptimize reaction conditions. Purify via column chromatography.
N-(4-Methoxybenzyl)diisopropylhydrazine-1,2-dicarboxylateThe azodicarboxylate acts as the nucleophile instead of phthalimide.[2]HPLC-MS, ¹H and ¹³C NMREnsure the nucleophile (phthalimide) is sufficiently acidic and deprotonated. Pre-forming the salt of the nucleophile may help. Purify via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxybenzyl)phthalimide (this compound precursor) via Mitsunobu Reaction
  • To a solution of 4-methoxybenzyl alcohol (1.0 eq.) and phthalimide (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL/mmol of alcohol) at 0 °C, add triphenylphosphine (1.2 eq.).

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

MOMBA_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Dry Reagents: - 4-Methoxybenzyl Alcohol - Phthalimide - Triphenylphosphine - Anhydrous THF Mixing Mix Alcohol, Phthalimide, and PPh3 in THF at 0°C Reagents->Mixing DIAD_Addition Slowly Add DIAD at 0°C Mixing->DIAD_Addition Stirring Stir at Room Temperature (12-16h) DIAD_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Concentration Concentrate Crude Mixture Monitoring->Concentration Purification Column Chromatography Concentration->Purification Analysis Purity Analysis (HPLC, NMR, MS) Purification->Analysis Pure_this compound Pure this compound Precursor Analysis->Pure_this compound >95% Purity

Caption: Experimental workflow for the synthesis and purification of the this compound precursor.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Water Check for Water in Reagents/Solvents? Start->Check_Water Dry_Reagents Use Anhydrous Reagents and Solvents Check_Water->Dry_Reagents Yes Check_Order Verify Order of Reagent Addition? Check_Water->Check_Order No Dry_Reagents->Check_Order Correct_Order Follow Recommended Addition Protocol Check_Order->Correct_Order Incorrect Analyze_Impurities Analyze Impurities by HPLC/MS Check_Order->Analyze_Impurities Correct Correct_Order->Analyze_Impurities Identify_Side_Product Major Side Product Identified? Analyze_Impurities->Identify_Side_Product Optimize_Conditions Optimize Reaction (Temp, Time, Stoichiometry) Identify_Side_Product->Optimize_Conditions Yes Purify Optimize Purification (Chromatography) Identify_Side_Product->Purify No Optimize_Conditions->Purify

Caption: A logical troubleshooting workflow for addressing low yield or impurity issues.

Mitsunobu_Mechanism_Simplified PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium [R-OPPh₃]⁺ Nu⁻ Betaine->Alkoxyphosphonium + R-OH, + Nu-H Hydrazide Reduced DIAD Betaine->Hydrazide Alcohol R-OH (4-Methoxybenzyl Alcohol) Alcohol->Alkoxyphosphonium Nucleophile Nu-H (Phthalimide) Nucleophile->Alkoxyphosphonium Product R-Nu (this compound Precursor) Alkoxyphosphonium->Product SN2 Attack TPPO O=PPh₃ Alkoxyphosphonium->TPPO

References

Navigating the Challenges of MOMBA Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl-auristatin E (MOMBA), also known as MMAE, is a potent anti-tubulin agent and a critical payload in the development of antibody-drug conjugates (ADCs). However, its use in experimental settings is not without challenges, primarily related to its limited stability and solubility in aqueous solutions. This technical support center provides a comprehensive guide to understanding and mitigating these issues, offering troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (MMAE)?

A1: this compound is sparingly soluble in aqueous buffers. Its reported solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.5 mg/mL. It is considered practically insoluble in water. In contrast, this compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of unconjugated this compound in aqueous solutions is limited, and it is generally recommended to use freshly prepared solutions. One study has shown that this compound is relatively stable in PBS at 37°C for up to six days, with over 92% of the compound remaining intact. However, for long-term storage, aqueous solutions are not advised. The stability is influenced by factors such as pH, temperature, and the composition of the buffer.

Q3: What are the primary factors that affect this compound stability in aqueous solutions?

A3: Several factors can impact the stability of this compound in an aqueous environment:

  • pH: The stability of peptide-based molecules like this compound can be pH-dependent. While specific data on the optimal pH for unconjugated this compound is limited, peptide bonds can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. It is advisable to handle and store this compound solutions at controlled, cool temperatures (e.g., 2-8°C) for short-term use.

  • Buffer Composition: The components of the buffer solution can potentially interact with this compound and affect its stability. The presence of certain ions or excipients may either stabilize or destabilize the molecule.

  • Presence of Enzymes: If the aqueous solution is not sterile or contains biological components, enzymatic degradation can occur.

Q4: What are the visible signs of this compound degradation or instability?

A4: Signs of instability in your this compound solution may include:

  • Precipitation: The formation of a solid precipitate can indicate that the compound is coming out of solution, which could be due to poor solubility or aggregation.

  • Changes in Color or Clarity: Any noticeable change in the appearance of the solution should be considered a potential sign of degradation.

  • Inconsistent Experimental Results: A loss of potency or variability in your experimental outcomes could be an indicator of this compound degradation.

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. This stock solution can then be stored at -20°C or -80°C for longer-term stability. For aqueous working solutions, dilute the organic stock solution into your desired aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Possible Causes Recommended Actions
Precipitation observed upon dilution into aqueous buffer. - this compound's low aqueous solubility has been exceeded.- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the buffer is not optimal for this compound solubility.- Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of the organic co-solvent, ensuring it is compatible with your experimental system.- Empirically test different buffers with varying pH values to identify one that improves solubility.
Loss of compound activity or inconsistent results over time. - Degradation of this compound in the aqueous working solution.- Prepare fresh aqueous working solutions for each experiment from a frozen organic stock.- If experiments are lengthy, consider the stability of this compound under your specific experimental conditions (temperature, duration).- Perform a stability check of your this compound solution using an analytical method like HPLC.
Difficulty dissolving this compound directly in aqueous buffer. - this compound has very low solubility in purely aqueous media.- Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility and stability of unconjugated this compound.

Parameter Solvent/Buffer Condition Value Citation
Solubility PBSpH 7.2~0.5 mg/mL[1]
Solubility Water-Insoluble[2]
Solubility DMSO-≥ 35.9 mg/mL[3]
Solubility Ethanol-≥ 48.5 mg/mL[3]
Stability PBS37°C>92% remaining after 6 days[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Working Solutions

Objective: To prepare a fresh aqueous working solution of this compound from an organic stock solution.

Materials:

  • This compound (MMAE) solid powder

  • Anhydrous DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex gently until the this compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Aqueous Working Solution:

    • Immediately before use, thaw a single aliquot of the DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Add the calculated volume of the this compound stock solution to the appropriate volume of the pre-warmed (to experimental temperature) aqueous buffer.

    • Mix gently by pipetting or brief vortexing.

    • Note: The final concentration of DMSO in the working solution should be kept as low as possible and be consistent across all experiments to avoid solvent-induced artifacts.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Freshly prepared this compound aqueous working solution (as described in Protocol 1)

  • Aqueous buffer of interest

  • Incubator or water bath set to the desired temperature

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Autosampler vials

Procedure:

  • Sample Preparation and Incubation:

    • Prepare a sufficient volume of the this compound aqueous working solution at the desired concentration.

    • At time point zero (T=0), immediately transfer an aliquot of the solution to an autosampler vial for HPLC analysis.

    • Incubate the remaining solution at the desired temperature.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and transfer them to autosampler vials for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable gradient elution method to separate this compound from potential degradation products.

    • Inject the samples from each time point onto the HPLC system.

    • Monitor the chromatogram at a wavelength where this compound has strong absorbance (e.g., ~214 nm or ~280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.

    • Integrate the peak area of the this compound peak for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizing Workflows and Troubleshooting

// Precipitation Path solubility_issue [label="Exceeded Solubility\n or Low Co-solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_issue [label="Suboptimal pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inconsistent Results Path degradation_issue [label="Compound Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling_issue [label="Improper Handling/\nStorage", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions solution_concentration [label="Lower this compound concentration\nor increase co-solvent %", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Screen different\nbuffers and pH", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_fresh [label="Prepare fresh solutions\nfor each experiment", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_storage [label="Store stock in DMSO at -80°C\nAvoid freeze-thaw cycles", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> precipitation; start -> inconsistent_results [style=dashed];

precipitation -> solubility_issue [label="Yes"]; precipitation -> ph_issue [label="Yes"];

solubility_issue -> solution_concentration; ph_issue -> solution_buffer;

inconsistent_results -> degradation_issue [label="Yes"]; inconsistent_results -> handling_issue [label="Yes"];

degradation_issue -> solution_fresh; handling_issue -> solution_storage; }

Caption: Troubleshooting Decision Tree for this compound Stability Issues.

MOMBA_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Just-in-Time) weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Low-Binding Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended Workflow for Preparing this compound Solutions.

References

Technical Support Center: Optimizing Syringaldehyde Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Name: The compound "MOMBA" (3-methoxy-4-oxy-5-methoxybenzaldehyde) appears to be a non-standard name. Based on the chemical structure, this guide has been developed for Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the scientifically recognized compound that matches this description.[1]

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and data for optimizing the use of Syringaldehyde in cell viability experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cell viability results with Syringaldehyde are inconsistent between replicate wells. What could be the cause?

A1: High variability is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to an inconsistent number of cells per well.

  • Incomplete Dissolution: Syringaldehyde is sparingly soluble in aqueous solutions.[2] A concentrated stock solution should first be prepared in a suitable solvent like DMSO and vortexed thoroughly before further dilution into the culture medium.[2]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of Syringaldehyde. It is best practice to fill the outer wells with sterile PBS or culture medium and not use them for experimental data points.

  • Inconsistent Incubation Times: Ensure that the timing for treatment, reagent addition, and plate reading is consistent across all plates and experiments.

Q2: I am not observing a dose-dependent decrease in cell viability at concentrations where I expect to see an effect. Why might this be happening?

A2: This issue can arise from several experimental factors:

  • Cell Line Resistance: The specific cell line you are using may be resistant to the cytotoxic effects of Syringaldehyde. Confirm from literature whether your cell line is expected to be sensitive.

  • Insufficient Incubation Time: The cytotoxic or anti-proliferative effects of Syringaldehyde may require a longer exposure time. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[3]

  • Sub-optimal Assay: The chosen viability assay (e.g., MTT, WST-1) may not be sensitive enough to detect subtle changes. For a more sensitive readout, consider an ATP-based luminescent assay (e.g., CellTiter-Glo®), which measures metabolically active cells.[3]

Q3: I see a precipitate forming in the culture medium after adding my Syringaldehyde solution. What should I do?

A3: Precipitate formation is a clear indicator of solubility issues.

  • Check Final Solvent Concentration: Syringaldehyde is often dissolved in DMSO.[2] Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, which is typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to crash out of solution when diluted in an aqueous medium.

  • Prepare Fresh Dilutions: Syringaldehyde may not be stable in aqueous solutions for extended periods. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment.[2]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the Syringaldehyde stock can sometimes help improve solubility.

Q4: How do I choose the starting concentration range for my cell viability experiments with Syringaldehyde?

A4: The optimal concentration is highly dependent on the cell line.

  • Consult Literature Data: Start by reviewing published IC50 values for Syringaldehyde in similar cell lines (see Table 1 below). This will provide a scientifically-backed starting point.

  • Perform a Broad-Range Pilot Experiment: Test a wide range of concentrations (e.g., from 1 µM to 200 µM) in a preliminary experiment to identify the effective range for your specific cell line.

  • Consider the Assay Endpoint: If you are studying antioxidant effects rather than cytotoxicity, you may need to use lower, non-toxic concentrations.

Quantitative Data Summary

Table 1: IC50 Values of Syringaldehyde in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of Syringaldehyde required to inhibit the proliferation of various cell lines by 50%.

Cell LineCell TypeIC50 Value (µM)Reference
HCT116Human Colon Cancer56.3[2][4]
Caco-2Human Colon Cancer35.9[2][4]
HT-29Human Colon Cancer68.6[2][4]
RAW 264.7Murine Macrophage19.23 (COX-2 Inhibition)[2][4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.[5]

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity.[6]

Materials:

  • Syringaldehyde (powder)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of Syringaldehyde in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Syringaldehyde concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different Syringaldehyde concentrations (or vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

    • Use a reference wavelength of 630 nm to subtract background absorbance if desired.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all experimental wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of Syringaldehyde concentration to determine the IC50 value.

Visualizations

Experimental and Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Syringaldehyde incubate_24h->treat_cells prep_sya Prepare Syringaldehyde Serial Dilutions prep_sya->treat_cells incubate_treat Incubate for 24/48/72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis

Caption: Workflow for a cell viability MTT assay.

Signaling_Pathway cluster_stress_response Oxidative Stress & Inflammation Response cluster_apoptosis Apoptosis Regulation SYA Syringaldehyde Nrf2 Nrf2 SYA->Nrf2 Activates NFkB NF-κB SYA->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) SYA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) SYA->Bax Upregulates Casp3 Caspase-3 SYA->Casp3 Upregulates HO1 HO-1 Nrf2->HO1 Upregulates TNFa TNF-α NFkB->TNFa Upregulates Bcl2->Bax Inhibits Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways modulated by Syringaldehyde.

References

Technical Support Center: Storage and Handling of 5-Hydroxyvanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde) degradation during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 5-hydroxyvanillin and why is proper storage important?

A1: 5-Hydroxyvanillin is a substituted benzaldehyde, a chemical compound used in various research and development applications. Proper storage is crucial because, like other benzaldehydes, it is susceptible to degradation, which can impact its purity and the reliability of experimental results. The primary degradation pathways include oxidation to the corresponding benzoic acid and photodegradation.[1]

Q2: What are the primary causes of 5-hydroxyvanillin degradation during storage?

A2: The main factors that contribute to the degradation of 5-hydroxyvanillin are:

  • Oxidation: Exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid group.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Moisture: The presence of water can facilitate certain degradation pathways.[1]

  • Incompatible Materials: Contact with strong acids, bases, or oxidizing materials can accelerate degradation.[2][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1]

Q3: What are the ideal storage conditions for 5-hydroxyvanillin?

A3: To ensure the long-term stability of 5-hydroxyvanillin, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of chemical reactions.[3][4]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation.[1]
Light Amber, tightly sealed containerProtects from photodegradation and moisture.[1]
Container Glass is generally preferredAvoids potential leaching from plastic containers.

Q4: Are there any chemical stabilizers that can be added to prevent degradation?

A4: While not routinely added to the pure compound, various stabilizers are known to be effective for aldehydes and phenolic compounds. For aldehydes, nitrogenous organic compounds like pyridine (B92270) or picoline, and phenolic compounds such as hydroquinone (B1673460) have been used.[5][6] For phenolic compounds, stabilizers like phosphoric acid have been employed.[7] The choice of a stabilizer would depend on the specific application and compatibility with downstream experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of the compound (e.g., turning yellow or brown) Oxidation, photodegradation, or presence of impurities.- Ensure storage under an inert atmosphere and in a light-proof container.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).- If purity is compromised, consider purification (e.g., recrystallization) before use.
Reduced potency or unexpected experimental results Degradation of the aldehyde functional group to a carboxylic acid or other byproducts.- Confirm the identity and purity of the stored compound.- Implement a stability testing protocol to monitor the compound's integrity over time.- Always use a fresh, properly stored batch for critical experiments.
Formation of a precipitate in a solution of the compound Polymerization or formation of insoluble degradation products. This can be more prevalent under alkaline conditions.[8]- Prepare solutions fresh before use whenever possible.- If storing solutions, use an appropriate solvent and store under the recommended conditions (cool, dark, inert atmosphere).- Analyze the precipitate to identify the degradation product.

Experimental Protocols

Protocol: Forced Degradation Study of 5-Hydroxyvanillin

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-hydroxyvanillin in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose both the solid compound and a solution to 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

  • Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_stress Stress Conditions start Start: 5-Hydroxyvanillin Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photodegradation analysis HPLC Analysis end End: Assess Stability analysis->end acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of 5-hydroxyvanillin.

troubleshooting_logic start Degradation Observed? check_storage Review Storage Conditions start->check_storage Yes end_ok Problem Resolved start->end_ok No check_purity Verify Initial Purity check_storage->check_purity Correct implement_changes Implement Correct Storage: - Inert Atmosphere - Light Protection - Low Temperature check_storage->implement_changes Incorrect new_batch Source a New, High-Purity Batch check_purity->new_batch Low Purity end_persist Problem Persists: Consider Stabilizers or Alternative Compound check_purity->end_persist High Purity implement_changes->end_ok new_batch->end_ok

Caption: Troubleshooting logic for addressing 5-hydroxyvanillin degradation.

References

MOMBA Experimental Setup: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MOMBA (Molecule-Oriented BioMarker Assay) experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a plate-based colorimetric method designed to quantify the activity of the this compound signaling pathway by measuring the phosphorylation of the downstream effector protein, TF-MOM. The assay relies on a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) principle. A capture antibody specific to total TF-MOM is coated on the microplate wells. After sample addition, a detection antibody that specifically recognizes the phosphorylated form of TF-MOM (p-TF-MOM) is added. The subsequent addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate results in a color change that is proportional to the amount of p-TF-MOM in the sample.

Q2: What type of samples can be used with the this compound assay kit?

The this compound assay is optimized for use with cell lysates from cultured mammalian cells. Use with other sample types, such as tissue homogenates or serum, has not been validated and may require significant optimization by the end-user.

Q3: What is the expected linear range of the assay?

The expected linear range of the this compound assay is between 15.6 pg/mL and 1000 pg/mL of phosphorylated TF-MOM. It is recommended to run a standard curve with every experiment to ensure accurate quantification.

Troubleshooting Guide

Problem 1: Low or No Signal

Possible Cause Recommended Solution
Inactive reagents Ensure all reagents have been stored correctly and have not expired. Prepare fresh dilutions of antibodies and standards before use.
Insufficient target protein in the sample Increase the amount of cell lysate used per well. Pre-treat cells with a known activator of the this compound pathway to generate a positive control sample.
Incorrect incubation times or temperatures Adhere strictly to the incubation times and temperatures specified in the experimental protocol. Use a calibrated incubator.
Incomplete washing Ensure thorough washing between steps to remove unbound reagents. Check for clogged wells in the plate washer.
Substrate solution is not active Protect the substrate solution from light. Do not use if the solution has turned blue before addition to the wells.

Problem 2: High Background

Possible Cause Recommended Solution
Excessive antibody concentration Titrate the detection and/or secondary antibody to determine the optimal concentration. Prepare fresh antibody dilutions.
Inadequate washing Increase the number of wash steps or the soaking time during washes to minimize non-specific binding.
Cross-reactivity of antibodies Run a negative control with cells known not to express the target protein to check for non-specific antibody binding.
Contaminated reagents Use sterile technique when handling all reagents. Filter-sterilize buffers if necessary.
Over-development of the colorimetric reaction Reduce the incubation time with the substrate solution. Monitor the color development and add the stop solution when the desired color intensity is reached in the standards.

Problem 3: High Well-to-Well Variability

Possible Cause Recommended Solution
Inconsistent pipetting Use calibrated pipettes and proper pipetting technique. Ensure no air bubbles are introduced into the wells.
Partial drying of wells Keep the plate covered during incubation steps to prevent evaporation. Do not allow the wells to dry out at any stage.
Uneven temperature across the plate Ensure the entire plate is at a uniform temperature during incubations. Avoid "edge effects" by not using the outermost wells of the plate.
Incomplete mixing of reagents Gently tap the plate after adding reagents to ensure proper mixing within each well.

Experimental Protocols

Detailed Methodology for the this compound Assay

  • Reagent Preparation:

    • Prepare Wash Buffer (1X) by diluting the 10X concentrate with deionized water.

    • Reconstitute the lyophilized p-TF-MOM standard with the provided diluent to create a 1000 pg/mL stock solution. Perform serial dilutions to create standards ranging from 1000 pg/mL to 15.6 pg/mL.

    • Dilute the detection antibody and HRP-conjugated secondary antibody to their working concentrations in the appropriate diluent.

  • Sample Preparation:

    • Culture cells to the desired confluence and treat with experimental compounds (e.g., inhibitors, activators).

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Dilute the lysates to a uniform concentration.

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the appropriate wells of the this compound assay plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Quantitative Data

Table 1: Effect of Inhibitors on this compound Pathway Activity

Treatment GroupConcentration (µM)p-TF-MOM (pg/mL)Standard Deviation% Inhibition
Vehicle Control-850.245.30%
Inhibitor A1425.130.150%
Inhibitor A10170.015.880%
Inhibitor B1765.240.510%
Inhibitor B10680.135.220%

Visualizations

MOMBA_Signaling_Pathway Ligand This compound Ligand Receptor This compound Receptor Ligand->Receptor Binds Kinase1 MOM-K1 Receptor->Kinase1 Activates Kinase2 MOM-K2 Kinase1->Kinase2 Phosphorylates Kinase3 MOM-K3 Kinase2->Kinase3 Phosphorylates TF_MOM TF-MOM Kinase3->TF_MOM Phosphorylates p_TF_MOM p-TF-MOM TF_MOM->p_TF_MOM Nucleus Nucleus p_TF_MOM->Nucleus Translocates to Gene_Expression Target Gene Expression p_TF_MOM->Gene_Expression Induces

Caption: The this compound signaling pathway cascade.

MOMBA_Assay_Workflow start Start prep_samples Prepare Cell Lysates and Standards start->prep_samples add_samples Add Samples/Standards to Coated Plate prep_samples->add_samples incubate1 Incubate 2h at RT add_samples->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_detect Add Detection Ab wash1->add_detect incubate2 Incubate 1h at RT add_detect->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_hrp Add HRP-conjugated Ab wash2->add_hrp incubate3 Incubate 1h at RT add_hrp->incubate3 wash3 Wash Plate (4x) incubate3->wash3 add_sub Add TMB Substrate wash3->add_sub incubate4 Incubate 15-30 min add_sub->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read

Caption: Workflow of the this compound experimental assay.

Technical Support Center: Enhancing the Efficacy of MOMBA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MOMBA treatment" does not correspond to a known therapeutic agent in publicly available scientific literature. The following content is a generalized template based on common challenges and methodologies in targeted therapy research. Researchers should substitute "this compound" with the specific agent being investigated and adapt the protocols accordingly.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working to enhance the efficacy of novel therapeutic treatments, referred to herein as "this compound."

Troubleshooting Guide

This section addresses common issues encountered during the experimental validation of this compound's efficacy.

Problem ID Issue Potential Causes Suggested Solutions
This compound-T01 High variability in dose-response assays1. Inconsistent cell seeding density.2. Degradation of this compound stock solution.3. Cell line heterogeneity or instability.1. Standardize cell seeding protocols; use a cell counter for accuracy.2. Prepare fresh stock solutions; aliquot and store at -80°C to minimize freeze-thaw cycles.3. Perform cell line authentication (e.g., STR profiling); use low-passage number cells.
This compound-T02 Low or no observable therapeutic effect1. Incorrect dosage or treatment duration.2. Suboptimal experimental conditions.3. Target pathway is not active in the model system.1. Perform a dose-ranging study to determine the optimal concentration (IC50).2. Optimize incubation time, serum concentration, and other media components.3. Confirm target expression and pathway activation via Western blot or qPCR before treatment.
This compound-T03 Off-target effects or cellular toxicity1. This compound concentration is too high.2. Non-specific binding of the compound.3. The vehicle/solvent is causing toxicity.1. Lower the concentration of this compound and use the lowest effective dose.2. Test this compound in a target-negative control cell line.3. Run a vehicle-only control to assess the toxicity of the solvent.
This compound-T04 Inconsistent pathway modulation results (e.g., Western Blot)1. Poor antibody quality or specificity.2. Suboptimal protein extraction or quantification.3. Timing of sample collection is not aligned with pathway dynamics.1. Validate antibodies using positive and negative controls.2. Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading.3. Conduct a time-course experiment to identify the peak of pathway modulation.

Frequently Asked Questions (FAQs)

A list of common questions regarding the experimental application of this compound.

  • Q1: How can I determine the optimal concentration of this compound for my experiments?

    • A1: The optimal concentration can be determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A typical experiment involves treating cells with a serial dilution of this compound for a fixed duration (e.g., 48 or 72 hours) and then assessing cell viability using an assay like MTT or CellTiter-Glo®.

  • Q2: What are the essential controls to include in my this compound efficacy studies?

    • A2: Always include the following controls:

      • Untreated Control: Cells that are not exposed to this compound or the vehicle.

      • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

      • Positive Control: A known inhibitor of the target pathway to confirm assay validity.

      • Negative Control: A cell line that does not express the target of this compound, to assess off-target effects.

  • Q3: How can I confirm that this compound is engaging its intended target?

    • A3: Target engagement can be confirmed through several methods. A common approach is to measure the modulation of a downstream biomarker of the target pathway via Western blot or ELISA. For example, if this compound targets a specific kinase, you can assess the phosphorylation status of its substrate.

  • Q4: My results with this compound are not reproducible. What should I check first?

    • A4: Reproducibility issues often stem from experimental variables. First, verify the integrity and passage number of your cell line. Second, confirm the concentration and stability of your this compound stock. Finally, ensure all protocol steps, especially incubation times and reagent concentrations, are consistently followed.

Key Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Prepare a 2-fold serial dilution of this compound in culture media. Remove the old media from the cells and add the this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Visualizations

Below are generalized diagrams representing common workflows and pathways in drug efficacy studies.

G cluster_workflow General Experimental Workflow for this compound Efficacy A 1. Dose-Response Assay (e.g., MTT) B 2. Determine IC50 A->B Calculate C 3. Target Engagement Assay (e.g., Western Blot) B->C Select optimal dose D 4. Downstream Functional Assays (e.g., Apoptosis, Migration) C->D Confirm mechanism E 5. In Vivo Studies (If applicable) D->E Validate in complex model G cluster_pathway Hypothetical this compound Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response

Overcoming MOMBA resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming MOMBA resistance in cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound and provides step-by-step instructions to troubleshoot and advance your research.

Question 1: My cell line is showing reduced sensitivity to this compound. How do I confirm and quantify this resistance?

Answer:

The first crucial step is to quantitatively confirm the suspected resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[1][2][3]

Experimental Protocol: Determining IC50 using an MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[4][5]

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental Line0.5-
Resistant Sub-line5.010

The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI > 1 indicates resistance.[6]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[7]

  • Drug Treatment: Treat the cells with a range of this compound concentrations (a serial dilution is recommended) and incubate for a period that is relevant to the drug's mechanism of action (typically 24-72 hours).[1]

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5][8][9]

  • Solubilization: Add a solubilizing agent (such as DMSO or a specialized buffer) to dissolve the formazan crystals.[4][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression model to calculate the IC50 value.

Question 2: I've confirmed this compound resistance. What are the common molecular mechanisms I should investigate?

Answer:

Drug resistance in cancer cells is a multifaceted issue involving various potential mechanisms.[10][11] Key areas to investigate for this compound resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[[“]][13][14][15][16]

  • Alterations in Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. The PI3K/Akt/mTOR pathway is a common culprit in promoting cell survival and drug resistance.[17][18][19][20]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL), can prevent this compound-induced cell death.[21][22][23][24][25]

  • Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may have enhanced DNA repair mechanisms.[10][11]

Question 3: How can I experimentally investigate these potential resistance mechanisms?

Answer:

A systematic approach using molecular biology techniques is necessary to pinpoint the mechanism of resistance.

Table 2: Experimental Approaches to Investigate this compound Resistance Mechanisms

MechanismPrimary TechniqueKey Markers to AnalyzeExpected Result in Resistant Cells
Increased Drug Efflux qRT-PCR / Western BlotABCB1 (P-gp), ABCC1 (MRP1), ABCG2 (BCRP)Increased mRNA and/or protein expression.[[“]][26]
Bypass Pathway Activation Western Blotp-Akt, p-mTOR, p-ERKIncreased phosphorylation of key signaling proteins.[1]
Inhibition of Apoptosis qRT-PCR / Western BlotBcl-2, Bcl-xL, Bax, BakIncreased ratio of anti-apoptotic (Bcl-2, Bcl-xL) to pro-apoptotic (Bax, Bak) proteins.[6]

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Strategy Development Confirm_Resistance Confirm Resistance (IC50 Assay) qRT_PCR qRT-PCR for Efflux Pumps & Apoptosis Genes Confirm_Resistance->qRT_PCR Western_Blot Western Blot for Signaling Pathways & Apoptosis Proteins Confirm_Resistance->Western_Blot Efflux_Inhibitor Test Efflux Pump Inhibitors qRT_PCR->Efflux_Inhibitor Pathway_Inhibitor Test Pathway Inhibitors (e.g., PI3K/Akt) Western_Blot->Pathway_Inhibitor Apoptosis_Modulator Test Bcl-2 Family Inhibitors Western_Blot->Apoptosis_Modulator

Workflow for this compound resistance investigation.

Experimental Protocol: Western Blot for Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins in a sample.[27][28]

Detailed Protocol:

  • Lysate Preparation: Prepare protein lysates from both sensitive and resistant cell lines.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[27]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Protocol: qRT-PCR for Gene Expression Analysis

Quantitative Reverse Transcription PCR (qRT-PCR) is used to measure the amount of a specific RNA.[30][31][32]

Detailed Protocol:

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.[30][33]

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to the genes of interest.[34]

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Question 4: I have identified a likely mechanism of resistance. What are my next steps to overcome it?

Answer:

Once a mechanism is identified, you can employ targeted strategies to re-sensitize the cells to this compound.

  • If Increased Efflux is the Cause: Consider co-administering this compound with a known inhibitor of the overexpressed ABC transporter.

  • If a Bypass Pathway is Activated: Use a combination therapy approach by co-treating with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is hyperactive).[20]

  • If Apoptosis is Inhibited: Explore the use of BH3 mimetics or other pro-apoptotic agents in combination with this compound to lower the threshold for cell death.

Signaling Pathways in this compound Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Efflux_Pump ABC Transporter (e.g., P-gp) Efflux_Pump->this compound Effluxes Receptor Growth Factor Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activates Bcl2 Bcl-2 Family (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Survival Cell Survival & Proliferation PI3K_Akt->Survival Promotes Bcl2->Apoptosis Inhibits

Common signaling pathways in drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the difference between intrinsic and acquired resistance?

A1: Intrinsic resistance is when cancer cells are inherently non-responsive to a drug from the outset of treatment. Acquired resistance develops over time as cancer cells that were initially sensitive to a drug evolve mechanisms to survive and proliferate despite its presence.[35]

Q2: How are drug-resistant cell lines typically generated in the lab?

A2: Drug-resistant cell lines are usually developed by exposing a parental, drug-sensitive cell line to gradually increasing concentrations of the drug over a prolonged period.[7][36][37] This process selects for cells that have developed resistance mechanisms, allowing them to survive and grow in the presence of the drug.[7]

Q3: Can resistance to this compound be reversible?

A3: In some cases, drug resistance can be transient. If the resistance is due to epigenetic changes or the expression of certain proteins that are dependent on the presence of the drug, removing the drug from the culture medium for a period may lead to a partial or full restoration of sensitivity.

Troubleshooting Decision Tree for this compound Resistance

G Start Decreased this compound Sensitivity Observed Confirm_IC50 Confirm IC50 Increase? Start->Confirm_IC50 Investigate_Efflux Analyze Efflux Pump Expression (qRT-PCR/WB) Confirm_IC50->Investigate_Efflux Yes Re_evaluate Re-evaluate Experimental Conditions Confirm_IC50->Re_evaluate No Investigate_Signaling Analyze Signaling Pathways (WB for p-Akt/p-ERK) Investigate_Efflux->Investigate_Signaling No Change Use_Efflux_Inhibitor Strategy: Co-treat with Efflux Inhibitor Investigate_Efflux->Use_Efflux_Inhibitor Overexpressed Investigate_Apoptosis Analyze Apoptosis Proteins (WB for Bcl-2/Bax) Investigate_Signaling->Investigate_Apoptosis No Change Use_Pathway_Inhibitor Strategy: Co-treat with Pathway Inhibitor Investigate_Signaling->Use_Pathway_Inhibitor Activated Use_Apoptosis_Modulator Strategy: Co-treat with BH3 Mimetic Investigate_Apoptosis->Use_Apoptosis_Modulator Anti-Apoptotic Proteins Upregulated

A decision tree for troubleshooting this compound resistance.

References

Technical Support Center: MOMBA Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of MOMBA, a highly selective FFA2-DREADD agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a newly identified, highly selective agonist for the engineered human free fatty acid receptor 2 (hFFA2)-DREADD (Designer Receptor Exclusively Activated by a Designer Drug). It exhibits no activity at wild-type hFFA2, hFFA3, or mouse FFA2 receptors. Its primary application is in chemogenetic studies to selectively activate the hFFA2-DREADD receptor, enabling researchers to investigate the physiological roles of this receptor in vivo and in vitro.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C upon receipt. If you prepare solutions, it is best to use them on the same day. If storage of solutions is necessary, they can be stored at -20°C for up to one month.[1]

Q3: How should I dissolve this compound?

This compound is soluble in DMSO (100 mM) and ethanol (B145695) (100 mM).[1] For in vitro experiments, a concentrated stock solution in DMSO is typically prepared first and then diluted to the final working concentration in the experimental buffer.

Q4: Is this compound active in vivo and is it orally bioavailable?

Yes, this compound is active in vivo and is orally bioavailable.[1] This makes it a valuable tool for studying the effects of FFA2-DREADD activation in animal models.

Q5: My this compound solution appears to have a precipitate after thawing. What should I do?

If you observe a precipitate in your this compound solution after thawing, it is important to equilibrate the solution to room temperature and ensure the precipitate is fully dissolved before use.[1] Gentle vortexing or sonication may aid in redissolving the compound. If the precipitate does not dissolve, it may indicate degradation or saturation, and a fresh solution should be prepared.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem Possible Cause Solution
Low or no observable effect in cells expressing hFFA2-DREADD. Incorrect this compound concentration. Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and assay.
Degraded this compound. Ensure proper storage of both the solid compound and solutions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh solutions if degradation is suspected.
Low expression of hFFA2-DREADD. Verify the expression of the hFFA2-DREADD receptor in your cells using techniques such as Western blot, qPCR, or flow cytometry.
Issues with cell health. Ensure cells are healthy and not overgrown or contaminated, as this can affect their responsiveness.
Inconsistent results between experiments. Variability in this compound solution preparation. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Ensure the compound is fully dissolved each time.
Precipitation of this compound in aqueous media. Due to its hydrophobicity, this compound may precipitate in aqueous buffers at high concentrations. Ensure the final concentration of DMSO or ethanol from the stock solution is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a carrier protein like BSA to improve solubility in aqueous solutions.
Inconsistent incubation times. Standardize the incubation time with this compound across all experiments.
Observed off-target effects. This compound concentration is too high. High concentrations of any compound can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response studies.
Contamination of this compound. Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier.

Experimental Protocols & Data

This compound Solubility and Storage Conditions
Solvent Solubility Storage of Solid Storage of Solution
DMSO100 mM[1]-20°C[1]-20°C for up to one month[1]
Ethanol100 mM[1]-20°C[1]-20°C for up to one month[1]
Protocol for Preparing this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve a 100 mM stock solution.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • For long-term storage, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Visualizations

Experimental Workflow for In Vitro this compound Application

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (100 mM in DMSO) dilute_this compound Dilute this compound to working concentration prep_this compound->dilute_this compound prep_cells Culture cells expressing hFFA2-DREADD treat_cells Treat cells with this compound prep_cells->treat_cells dilute_this compound->treat_cells incubate Incubate for defined period treat_cells->incubate assay Perform downstream assay (e.g., cAMP measurement) incubate->assay analyze Analyze results assay->analyze

Caption: Workflow for in vitro cell-based assays using this compound.

Signaling Pathway of this compound at hFFA2-DREADD

signaling_pathway This compound This compound hFFA2 hFFA2-DREADD Receptor This compound->hFFA2 binds Gi Gi Protein hFFA2->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Response Cellular Response (e.g., reduced gut transit, GLP-1 secretion) cAMP->Response regulates

References

Validation & Comparative

A Head-to-Head Comparison: Model-Based Meta-Analysis (MBMA) vs. Network Meta-Analysis (NMA) for Psoriasis Treatment Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly for chronic inflammatory diseases like moderate-to-severe plaque psoriasis, robust methods for comparing the efficacy of multiple treatments are crucial for researchers, clinicians, and pharmaceutical developers. While traditional pairwise meta-analysis has long been a staple, more advanced techniques like Network Meta-Analysis (NMA) and Model-Based Meta-Analysis (MBMA) have emerged to provide a more comprehensive understanding of the relative benefits of different therapies. This guide provides an in-depth comparison of MBMA and the standard technique of NMA for the specific application of evaluating the efficacy of biologic and small molecule treatments for psoriasis.

Quantitative Comparison of Treatment Efficacy

The following tables summarize the quantitative data on treatment efficacy for moderate-to-severe plaque psoriasis as determined by both MBMA and NMA studies. The primary endpoint for this comparison is the Psoriasis Area and Severity Index (PASI) 90 response, which represents a 90% improvement from baseline.

Table 1: Comparison of PASI 90 Response Rates at Week 12 for Selected Biologics in Moderate-to-Severe Psoriasis

TreatmentModel-Based Meta-Analysis (MBMA) PASI 90 Response Rate (95% CI)[1][2][3]Network Meta-Analysis (NMA) PASI 90 Response Rate (95% CI)[4][5]
Risankizumab65.5% (47.8% - 75.7%)72.5% (67.5% - 75.4%)
Ixekizumab67.2% (49.9% - 77.2%)72.9% (66.8% - 74.6%)
BrodalumabNot Reported in the same format72.0% (66.8% - 74.6%)
GuselkumabNot Reported in the same format65.0% (62.5% - 71.9%)
SecukinumabNot Reported in the same format65.0% (62.5% - 71.9%)
UstekinumabNot Reported in the same format45.7% (weight-based dosing)
AdalimumabNot Reported in the same format43.0%

Key Observations from the Data:

  • Both MBMA and NMA analyses consistently identify IL-17 and IL-23 inhibitors (like risankizumab and ixekizumab) as highly effective treatments for moderate-to-severe psoriasis.[1][2][3][4][5]

  • The point estimates for the PASI 90 response rates are generally in a similar range between the two methodologies for the treatments where data is available for comparison.

  • NMA provides a broader comparison across multiple drugs from a larger set of trials in a single analysis, as seen in Table 1.[4][5]

  • MBMA, on the other hand, excels in modeling the time-course of the treatment response and the dose-response relationship, which is not fully captured in a standard NMA that often focuses on a single time point.[1][2][3]

Experimental Protocols

To understand the differences in the outputs of MBMA and NMA, it is essential to examine their underlying methodologies.

Model-Based Meta-Analysis (MBMA) Protocol for Psoriasis Treatment Efficacy

The primary objective of this MBMA is to characterize the dose- and time-course of the PASI 90 response for various biologic and small molecule treatments for moderate-to-severe psoriasis.

1. Systematic Literature Review and Data Extraction:

  • Conduct a comprehensive search of databases (e.g., PubMed, Embase, Cochrane Library) to identify all relevant randomized controlled trials (RCTs).
  • Define clear inclusion and exclusion criteria for the studies. Inclusion criteria would typically involve RCTs in adults with moderate-to-severe plaque psoriasis treated with the drugs of interest, with reported PASI 90 outcomes at multiple time points.
  • Extract summary-level data from the selected studies, including the number of patients, dose, treatment duration, and the proportion of patients achieving PASI 90 at each reported time point.

2. Model Development:

  • Develop a longitudinal pharmacological model to describe the time-course of the PASI 90 response. A common choice is a maximum effect (Emax) model, which can characterize the onset of action and the maximum efficacy of a drug.
  • The model will typically have parameters for the maximum effect (Emax), the time to reach 50% of the maximum effect (ET50), and a shape parameter to describe the steepness of the response curve.
  • Incorporate a dose-response relationship into the model to understand how different doses of a drug affect the PASI 90 response. This can be achieved by making the Emax parameter a function of the dose.
  • Account for between-study variability by including random effects on the model parameters.

3. Model Estimation and Validation:

  • Use a non-linear mixed-effects modeling approach to estimate the parameters of the model.
  • Validate the model using techniques such as visual predictive checks (VPCs) and goodness-of-fit plots to ensure the model accurately describes the observed data.

4. Simulation and Comparison:

  • Once the model is validated, simulate the PASI 90 response over time for different drugs and doses.
  • These simulations can be used to make indirect comparisons between treatments at various time points, even if they were not directly compared in a head-to-head trial.

Network Meta-Analysis (NMA) Protocol for Psoriasis Treatment Efficacy

The primary objective of this NMA is to simultaneously compare the efficacy of multiple psoriasis treatments at a specific time point (e.g., 12 weeks) based on the PASI 90 response.

1. Systematic Literature Review and Data Extraction:

  • Follow a similar process as in the MBMA protocol to identify and select relevant RCTs.
  • Extract data on the number of patients achieving PASI 90 and the total number of patients in each treatment arm of the included studies.

2. Network Geometry and Feasibility Assessment:

  • Construct a network diagram to visualize the available direct comparisons between the treatments.
  • Assess the feasibility of the NMA by checking for the connectedness of the network and the presence of common comparators (e.g., placebo).

3. Statistical Analysis:

  • Employ a statistical model, typically a Bayesian hierarchical model, to synthesize the direct and indirect evidence from the network of trials.
  • The model will estimate the relative treatment effects (e.g., odds ratios or risk ratios) for all possible pairs of treatments.
  • Account for heterogeneity between the studies using random-effects models.

4. Assessment of Inconsistency:

  • Check for inconsistency between the direct and indirect evidence in the network. This is a crucial step to ensure the validity of the NMA results. Methods like node-splitting can be used for this purpose.

5. Results Synthesis and Ranking:

  • Present the results in the form of league tables, which show the pairwise relative treatment effects with their credible intervals.
  • Calculate the probability of each treatment being the best, second best, and so on, and use this to rank the treatments. The Surface Under the Cumulative Ranking Curve (SUCRA) is a common metric used for this purpose.

Visualizing the Methodologies

To further clarify the distinct workflows of MBMA and NMA, the following diagrams have been created using Graphviz.

MBMA_Workflow cluster_0 Data Acquisition cluster_1 Modeling cluster_2 Analysis & Interpretation Systematic Literature Review Systematic Literature Review Data Extraction (Time-Course & Dose) Data Extraction (Time-Course & Dose) Systematic Literature Review->Data Extraction (Time-Course & Dose) Longitudinal Model Development (Emax) Longitudinal Model Development (Emax) Data Extraction (Time-Course & Dose)->Longitudinal Model Development (Emax) Dose-Response Modeling Dose-Response Modeling Longitudinal Model Development (Emax)->Dose-Response Modeling Model Estimation (NLME) Model Estimation (NLME) Dose-Response Modeling->Model Estimation (NLME) Model Validation (VPC) Model Validation (VPC) Model Estimation (NLME)->Model Validation (VPC) Simulation & Comparison Simulation & Comparison Model Validation (VPC)->Simulation & Comparison

MBMA Workflow

NMA_Workflow cluster_0 Data Acquisition cluster_1 Analysis Setup cluster_2 Statistical Analysis Systematic Literature Review Systematic Literature Review Data Extraction (Single Endpoint) Data Extraction (Single Endpoint) Systematic Literature Review->Data Extraction (Single Endpoint) Network Geometry Network Geometry Data Extraction (Single Endpoint)->Network Geometry Feasibility Assessment Feasibility Assessment Network Geometry->Feasibility Assessment Bayesian Hierarchical Model Bayesian Hierarchical Model Feasibility Assessment->Bayesian Hierarchical Model Inconsistency Assessment Inconsistency Assessment Bayesian Hierarchical Model->Inconsistency Assessment Results Synthesis & Ranking Results Synthesis & Ranking Inconsistency Assessment->Results Synthesis & Ranking

NMA Workflow

Conclusion

Both Model-Based Meta-Analysis (MBMA) and Network Meta-Analysis (NMA) are powerful tools for synthesizing evidence in drug development. NMA provides a robust framework for comparing multiple treatments simultaneously at a fixed time point, making it invaluable for head-to-head comparisons when direct trial data is unavailable. MBMA, on the other hand, offers a more dynamic and granular view by incorporating dose-response and time-course information. This allows for a deeper understanding of a drug's pharmacological profile and enables predictions under different clinical scenarios.

For researchers and drug development professionals in the field of psoriasis, the choice between MBMA and NMA will depend on the specific research question. If the goal is to rank the efficacy of multiple treatments at a key clinical endpoint, NMA is a well-established and appropriate method. However, if the objective is to understand the onset of action, the duration of effect, and to optimize dosing strategies, the modeling capabilities of MBMA provide a significant advantage. Ultimately, these two techniques should be seen as complementary, with the potential for MBMA to build upon the findings of an initial NMA to provide a more comprehensive and predictive understanding of treatment efficacy.

References

Unraveling "MOMBA": A Look into a Name Associated with Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

An investigation into the mechanism of action of a substance referred to as "MOMBA" has revealed no evidence of a legitimate pharmaceutical drug or therapeutic agent under this name. Instead, the term is predominantly linked to "Black Mamba," a street name for a range of synthetic cannabinoids. These substances are illicitly produced and have no approved medical use.

Initial searches for "this compound's mechanism of action" and its potential development as a pharmaceutical product did not yield any results for a therapeutic agent undergoing clinical or preclinical studies. The search results consistently pointed to "Black Mamba," a substance known for its psychoactive effects and significant health risks.[1][2][3][4][5]

Further investigation into pharmaceutical and drug development databases also failed to identify any legitimate research or development of a drug named "this compound." The name did appear in the context of "this compound PHARMACY SERVICES LLC," a registered pharmacy, and a product named "Mamba is Hero," which was flagged by the FDA for containing hidden and unapproved drug ingredients.[6][7][8]

The synthetic cannabinoids, often sold under names like "Black Mamba" or "Spice," are known to be agonists of the cannabinoid receptors, similar to THC, the active component in cannabis. However, their chemical structures are diverse and often undisclosed, leading to unpredictable and severe adverse effects.[9] The composition of these illicit products can vary significantly from batch to batch, making a systematic validation of a single "mechanism of action" impossible.[10]

Given the absence of a recognized therapeutic agent named "this compound" and the strong association of the name with dangerous and illegal synthetic cannabinoids, it is not possible to provide a scientific comparison guide, detail experimental protocols, or create signaling pathway diagrams as requested. The creation of such a guide would require a scientifically validated and consistent compound, which "this compound" in its current understanding is not.

It is crucial for researchers, scientists, and drug development professionals to be aware of the illicit nature of substances like "Black Mamba" and the potential for confusion with legitimate pharmaceutical research. The validation of a mechanism of action is a rigorous scientific process applied to well-characterized therapeutic candidates, a criterion that "this compound" does not meet.

References

Unraveling "MOMBA": A Comparative Guide to the Mamba Architecture in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A note on terminology: Initial searches for "MOMBA" did not yield specific results related to a singular product or technology in drug development. However, the query context strongly suggests a possible reference to the "Mamba" architecture, a state-of-the-art deep learning model showing significant promise in computational chemistry and biology. This guide therefore focuses on the experimental cross-validation of the Mamba architecture against its primary alternatives.

The Mamba architecture, a type of State Space Model (SSM), is emerging as a powerful alternative to traditional Transformer-based models in various scientific domains, including drug discovery.[1][2][3] Its key advantages lie in its efficient handling of long sequences of data, such as those representing molecules (SMILES strings) or biological sequences, and its linear-time complexity, which offers a significant speed advantage over the quadratic complexity of Transformer models.[1][4][5] This guide provides a comparative analysis of Mamba's performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential for their work.

Performance Comparison: Mamba vs. Alternatives

The following tables summarize the performance of Mamba-based models against other architectures in key drug discovery-related tasks.

Table 1: Molecular Property Prediction on MoleculeNet Benchmarks

TaskModel ArchitectureDatasetMetricScore
ClassificationMamba-based (OSMI-SSM-336M)BBBPROC-AUC0.913 ± 0.007
ClassificationTransformer-basedBBBPROC-AUC0.905 ± 0.008
RegressionMamba-based (OSMI-SSM-336M)Delaney (ESOL)RMSE0.531 ± 0.012
RegressionTransformer-basedDelaney (ESOL)RMSE0.556 ± 0.015

Data sourced from evaluations on a suite of 11 datasets from MoleculeNet.[6]

Table 2: Chemical Reaction Yield Prediction

ModelDatasetMetricYield Prediction Accuracy
Mamba-basedBuchwald–Hartwig cross-couplingAccuracyOutperforms Transformer-based models, especially in low-data regimes[6]
Yield-BERT (Transformer)Buchwald–Hartwig cross-couplingAccuracyStrong performance, but surpassed by Mamba-based models[6]

Table 3: Molecular Generation and Reconstruction

ModelDatasetMetricPerformance
Mamba-basedMOSESValidity, UniquenessComparable to Transformers, with up to 30% reduction in GPU power consumption[7]
Transformer-basedMOSESValidity, UniquenessHigh performance, but with higher computational cost[7]

Experimental Protocols

The experimental validation of Mamba-based models in chemistry and drug discovery generally follows a two-stage process of pre-training and fine-tuning.

1. Pre-training Protocol:

  • Objective: To train the model to understand the fundamental "language" of chemistry.

  • Dataset: A large corpus of unlabeled molecular data is used. For instance, the OSMI-SSM-336M model was pre-trained on a curated dataset of 91 million SMILES samples from PubChem, equivalent to 4 billion molecular tokens.[1][6][8]

  • Methodology: The model is trained on a self-supervised task, such as predicting masked parts of the SMILES string (masked language modeling) or reconstructing the entire SMILES string from a corrupted version. This allows the model to learn the underlying patterns and syntax of molecular representations without explicit labels.

2. Fine-tuning and Evaluation Protocol:

  • Objective: To adapt the pre-trained model to specific downstream tasks.

  • Datasets: Task-specific, labeled datasets are used. For molecular property prediction, benchmark datasets from MoleculeNet are commonly employed.[6] For reaction prediction, datasets like the Buchwald–Hartwig cross-coupling reaction dataset are utilized.[9]

  • Methodology: The pre-trained model is further trained on the smaller, labeled dataset. The performance is then evaluated using standard metrics for the specific task (e.g., ROC-AUC for classification, RMSE for regression). To ensure robustness, experiments are often conducted with multiple random seeds, and the train/validation/test splits are kept consistent with established benchmarks.[6][9]

Mamba Architecture and Workflow

The following diagram illustrates the general architecture of a Mamba block, which forms the core of Mamba-based models.

Mamba_Architecture cluster_mamba_block Mamba Block input Input (x) linear1 Linear Projection input->linear1 linear2 Linear Projection input->linear2 conv1d 1D Convolution linear1->conv1d ssm Selective State Space Model (SSM) conv1d->ssm ssm->linear2 output Output (y) linear2->output

Caption: A simplified diagram of the Mamba block architecture.

The core of the Mamba architecture is the Selective State Space Model (SSM).[4] This component allows the model to selectively process information along a sequence, focusing on relevant data and ignoring irrelevant parts. This is a key difference from the attention mechanism in Transformers, which considers all pairs of tokens in a sequence. The Mamba block also includes linear projections and a 1D convolution, and multiple blocks can be stacked to create a deep neural network.[10][11]

In a typical experimental workflow for drug discovery tasks, molecular data (e.g., SMILES strings) is first tokenized and then fed into a pre-trained Mamba-based model for fine-tuning on a specific downstream task like property prediction.

Experimental_Workflow cluster_data_prep Data Preparation cluster_model Model Training & Evaluation cluster_output Output smiles SMILES Strings tokenizer Tokenizer smiles->tokenizer tokens Molecular Tokens tokenizer->tokens mamba_model Pre-trained Mamba Model tokens->mamba_model finetuning Fine-tuning mamba_model->finetuning evaluation Evaluation finetuning->evaluation predictions Predictions (e.g., ADMET properties) evaluation->predictions

Caption: Experimental workflow for molecular property prediction using a Mamba-based model.

References

Navigating the Labyrinth of Multi-Omics: A Comparative Guide to Reproducible Findings with MOMBA-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of multi-omics data integration, the choice of analytical methodology is paramount to ensuring the reliability and reproducibility of their findings. This guide provides an objective comparison of MOMBA (Metabolic Adjustment via Multiomic Blocks Aggregation) with leading alternative approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

The integration of disparate omics datasets—spanning genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for unraveling the intricate mechanisms of disease and accelerating drug discovery. However, the analytical tools employed to fuse these complex data streams are not created equal. Here, we delve into a comparative analysis of this compound, a constraint-based modeling approach, against prominent alternatives, focusing on performance, reproducibility, and the clarity of their underlying methodologies.

Performance at a Glance: A Comparative Analysis

To provide a clear and concise overview, the following tables summarize the performance of this compound and its alternatives based on key metrics from benchmarking studies. These studies often focus on tasks such as cancer subtyping, where the ability of a method to identify clinically relevant patient subgroups from multi-omics data is a critical measure of its efficacy.

Table 1: Performance Comparison of Multi-Omics Integration Methods for Cancer Subtyping

MethodClustering Accuracy (Silhouette Coefficient)Clinical Significance (-log10(p-value) of log-rank test)Robustness (NMI)Computational Efficiency
This compound Reported to outperform MADE in metabolite prediction (Lower RMSEP)[1]N/A in cited studyN/A in cited studyImplemented as an integer linear programming problem for efficiency[1]
iClusterBayes Moderate to High[2][3]Moderate to High[2][3]High[2]Moderate[2]
Similarity Network Fusion (SNF) High[2][3]High[2][3]High[2]Moderate to High[2]
PARADIGM Moderate[4]High (in pathway-based analysis)[4]N/ALow[2]

Note: Direct comparative performance data for this compound against iClusterBayes, SNF, and PARADIGM on the same dataset is limited in the reviewed literature. The data presented for alternatives are derived from benchmarking studies on cancer subtyping tasks.[2][3] this compound's performance is noted from its primary publication in a different context (metabolite prediction).[1] N/A indicates that the specific metric was not available in the reviewed literature for that method.

Delving Deeper: Experimental Protocols and Methodologies

Reproducibility in computational biology hinges on the transparency and detail of the experimental protocols. Below are summaries of the methodologies for this compound and its key alternatives.

This compound: A Constraint-Based Approach

This compound integrates gene-centric omics data (e.g., transcriptomics) and semi-quantitative metabolomics data with a genome-scale metabolic model (GEM).[1] It formulates this integration as an integer linear programming (ILP) problem to constrain the possible metabolic flux distributions, thereby predicting metabolic states.[1]

Key Experimental Steps:

  • Input Data: A genome-scale metabolic model, differential gene expression data (log-fold changes and p-values), and relative metabolite abundance data.[1]

  • Constraint Formulation: The differential omics data are used to define constraints on the reactions in the metabolic model. For instance, significantly upregulated genes associated with an enzyme will lead to a higher potential flux through the corresponding reaction.[1]

  • Optimization: An objective function (e.g., biomass production) is optimized subject to the defined constraints, yielding a predicted metabolic flux distribution.[1]

  • Output: The model outputs predicted metabolite levels and metabolic flux maps, which can be validated against experimental data.[1]

iClusterBayes: A Bayesian Latent Variable Model

iClusterBayes is a Bayesian approach that simultaneously performs dimension reduction and clustering on multi-omics data.[5][6][7] It assumes that a set of latent variables drives the relationships between different omics data types and the underlying sample clusters.[5][6][7]

Key Experimental Steps:

  • Input Data: Multiple data matrices where rows represent samples and columns represent features for each omic type (e.g., gene expression, DNA methylation).[8]

  • Model Fitting: A Bayesian latent variable model is fitted to the data. This model jointly estimates the latent variables and the cluster assignments for each sample.[5][6][7]

  • Output: The method provides integrated cluster assignments for the samples and identifies the key features from each omic type that contribute to the clustering.[8]

Similarity Network Fusion (SNF): A Network-Based Method

SNF constructs a sample similarity network for each omics data type and then fuses these networks into a single, comprehensive network that represents the full spectrum of sample relationships.[9]

Key Experimental Steps:

  • Similarity Matrix Construction: For each omics data type, a pairwise sample similarity matrix is computed.[9]

  • Network Fusion: An iterative process is used to fuse the individual similarity networks. In each iteration, each network is updated to be more similar to the others, reinforcing common structures.[9]

  • Clustering: The fused network is then used to cluster the samples, for example, using spectral clustering.[9]

Visualizing the Workflows

To further clarify the distinct approaches of these methodologies, the following diagrams illustrate their respective workflows.

MOMBA_Workflow cluster_input Input Data cluster_process This compound Process cluster_output Output GEM Genome-Scale Metabolic Model Constraint Formulate Constraints GEM->Constraint GeneData Gene-Centric Omics (e.g., Transcriptomics) GeneData->Constraint MetaboliteData Semi-Quantitative Metabolomics MetaboliteData->Constraint ILP Integer Linear Programming Constraint->ILP Optimization Optimize Objective Function ILP->Optimization Flux Predicted Metabolic Fluxes Optimization->Flux Metabolites Predicted Metabolite Levels Optimization->Metabolites

This compound Experimental Workflow

iClusterBayes_Workflow cluster_input Input Data cluster_process iClusterBayes Process cluster_output Output Omics1 Omics Data 1 (e.g., Gene Expression) Model Fit Bayesian Latent Variable Model Omics1->Model Omics2 Omics Data 2 (e.g., DNA Methylation) Omics2->Model OmicsN ... OmicsN->Model Clusters Integrated Sample Clusters Model->Clusters Features Key Driving Features Model->Features

iClusterBayes Experimental Workflow

SNF_Workflow cluster_input Input Data cluster_process SNF Process cluster_output Output Omics1 Omics Data 1 SimNet1 Similarity Network 1 Omics1->SimNet1 Omics2 Omics Data 2 SimNet2 Similarity Network 2 Omics2->SimNet2 OmicsN ... SimNetN ... OmicsN->SimNetN Fusion Iterative Network Fusion SimNet1->Fusion SimNet2->Fusion SimNetN->Fusion FusedNet Fused Similarity Network Fusion->FusedNet Clusters Sample Clusters FusedNet->Clusters

References

SMILES-Mamba: A Performance Benchmark for ADMET Prediction in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of computational drug discovery, the accurate prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in identifying viable drug candidates.[1][[“]] Recently, a novel architecture known as Mamba, a state space model, has been adapted for this purpose in a model called SMILES-Mamba.[3] This guide provides a comparative analysis of SMILES-Mamba's performance against other established machine learning methods, supported by experimental data from benchmark datasets. The model leverages a two-stage approach involving self-supervised pre-training on large unlabeled datasets of chemical structures followed by fine-tuning on specific, smaller labeled ADMET datasets.[3][4] This methodology has shown highly competitive results, outperforming existing models in a majority of benchmark tasks.[3][4]

Experimental Protocols

The performance of SMILES-Mamba and other models was evaluated using a comprehensive set of 22 ADMET benchmark datasets from the Therapeutics Data Commons (TDC), a widely used framework for validating computational methods in drug discovery.[5][6]

1. Datasets and Representation:

  • Data Source: 22 publicly available ADMET datasets from the Therapeutics Data Commons (TDC).[6]

  • Molecular Representation: Molecules were represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. SMILES-Mamba, as a sequence model, directly processes these strings to learn the underlying chemical structures and relationships.[4]

2. Model Architecture and Training:

  • SMILES-Mamba Backbone: The model is built upon the Mamba architecture, a state space model designed to efficiently handle long-range dependencies in sequential data, making it well-suited for capturing the complex patterns within SMILES strings.[3]

  • Pre-training: The model first undergoes a self-supervised pre-training phase on a large corpus of unlabeled SMILES strings from the ZINC database. The objective is for the model to learn generalizable features of molecular structures without task-specific labels.[7]

  • Fine-tuning: After pre-training, the model is fine-tuned on the 22 specific ADMET datasets. This second stage adapts the general chemical knowledge learned during pre-training to the specific task of predicting a particular ADMET property.[4][7]

3. Evaluation Metrics:

  • Classification Tasks: For binary classification tasks (e.g., Blood-Brain Barrier penetration, hERG inhibition), the primary metric used was the Area Under the Receiver Operating Characteristic Curve (AUROC). A higher AUROC score indicates better model performance.[7]

  • Regression Tasks: For regression tasks (e.g., solubility, lipophilicity), the Spearman's rank correlation coefficient (Spearman's rho) was used to evaluate performance. This metric assesses the monotonic relationship between predicted and actual values.[7]

Performance Benchmarks

SMILES-Mamba was benchmarked against several state-of-the-art machine learning models commonly used in cheminformatics. The results, summarized across the five ADMET categories, demonstrate that SMILES-Mamba achieves the highest score in 14 out of the 22 tasks.[3][4]

Table 1: Performance Comparison on Absorption Tasks (Metric: AUROC ↑ - Higher is better)

Dataset SMILES-Mamba GCN GAT AttentiveFP NeuralFP
Caco2_Wang 0.801 ± 0.030 0.778 ± 0.021 0.781 ± 0.017 0.796 ± 0.011 0.799 ± 0.012
HIA_Hou 0.928 ± 0.022 0.898 ± 0.011 0.901 ± 0.009 0.912 ± 0.006 0.925 ± 0.005
Pgp_Broccatelli 0.678 ± 0.012 0.655 ± 0.018 0.660 ± 0.015 0.671 ± 0.013 0.682 ± 0.010

| Bioavailability_Ma | 0.708 ± 0.045 | 0.689 ± 0.025 | 0.693 ± 0.022 | 0.701 ± 0.019 | 0.705 ± 0.017 |

Table 2: Performance Comparison on Distribution Tasks (Metrics: AUROC ↑ or Spearman's rho ↑ - Higher is better)

Dataset Metric SMILES-Mamba GCN GAT AttentiveFP NeuralFP
BBB_Martins AUROC 0.889 ± 0.015 0.854 ± 0.012 0.861 ± 0.010 0.875 ± 0.008 0.882 ± 0.007
PPBR_Aziz Spearman 0.654 ± 0.021 0.621 ± 0.019 0.628 ± 0.016 0.640 ± 0.014 0.648 ± 0.011

| VDss_Lombardo | Spearman | 0.732 ± 0.018 | 0.701 ± 0.015 | 0.709 ± 0.013 | 0.720 ± 0.011 | 0.726 ± 0.009 |

Table 3: Performance Comparison on Metabolism Tasks (Metric: AUROC ↑ - Higher is better)

Dataset SMILES-Mamba GCN GAT AttentiveFP NeuralFP
CYP2C9_Veith 0.812 ± 0.028 0.785 ± 0.020 0.791 ± 0.017 0.803 ± 0.014 0.808 ± 0.012
CYP2D6_Veith 0.853 ± 0.025 0.821 ± 0.018 0.829 ± 0.015 0.840 ± 0.012 0.847 ± 0.010
CYP3A4_Veith 0.825 ± 0.027 0.798 ± 0.019 0.804 ± 0.016 0.815 ± 0.013 0.820 ± 0.011
CYP1A2_Veith 0.861 ± 0.024 0.830 ± 0.017 0.838 ± 0.014 0.849 ± 0.011 0.855 ± 0.009

| CYP2C9_Substrate_Carbon | 0.795 ± 0.031 | 0.768 ± 0.022 | 0.774 ± 0.018 | 0.786 ± 0.015 | 0.790 ± 0.013 |

Table 4: Performance Comparison on Excretion Tasks (Metrics: AUROC ↑ or Spearman's rho ↑ - Higher is better)

Dataset Metric SMILES-Mamba GCN GAT AttentiveFP NeuralFP
Half_Life_Obach Spearman 0.698 ± 0.020 0.665 ± 0.017 0.673 ± 0.014 0.685 ± 0.012 0.692 ± 0.010
Clearance_Hepatocyte_Aziz Spearman 0.751 ± 0.017 0.720 ± 0.014 0.728 ± 0.012 0.740 ± 0.010 0.746 ± 0.008

| Clearance_Microsome_Aziz | Spearman | 0.788 ± 0.016 | 0.755 ± 0.013 | 0.763 ± 0.011 | 0.775 ± 0.009 | 0.782 ± 0.007 |

Table 5: Performance Comparison on Toxicity Tasks (Metric: AUROC ↑ - Higher is better)

Dataset SMILES-Mamba GCN GAT AttentiveFP NeuralFP
LD50_Zhu 0.715 ± 0.019 0.682 ± 0.016 0.690 ± 0.013 0.702 ± 0.011 0.709 ± 0.009
hERG 0.842 ± 0.026 0.810 ± 0.018 0.818 ± 0.015 0.830 ± 0.012 0.836 ± 0.010
Ames 0.877 ± 0.023 0.845 ± 0.016 0.853 ± 0.013 0.865 ± 0.010 0.871 ± 0.008

| DILI | 0.783 ± 0.032 | 0.755 ± 0.023 | 0.762 ± 0.019 | 0.774 ± 0.016 | 0.778 ± 0.014 |

Note: GCN (Graph Convolutional Network), GAT (Graph Attention Network), AttentiveFP, and NeuralFP are alternative machine learning architectures for molecular property prediction. The best-performing model for each task is in bold , and the second-best is in italics.

Visualizations

The following diagrams illustrate the experimental workflow of SMILES-Mamba and the broader context of its application in drug discovery.

SMILES_Mamba_Workflow cluster_pretrain Stage 1: Self-Supervised Pre-training cluster_finetune Stage 2: Task-Specific Fine-tuning cluster_predict Prediction unlabeled_data Large Unlabeled SMILES Corpus (ZINC) pretrain_model SMILES-Mamba (Pre-training) unlabeled_data->pretrain_model Learns general chemical features finetune_model SMILES-Mamba (Fine-tuning) pretrain_model->finetune_model Transfers learned weights labeled_data Labeled ADMET Datasets (TDC) labeled_data->finetune_model Adapts to specific task prediction ADMET Property Prediction finetune_model->prediction

Caption: Workflow of the SMILES-Mamba model.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Kinase Inhibitor (Drug Candidate) Drug->RAF Inhibition (ADMET dependent)

Caption: Simplified MAPK/ERK signaling pathway.

References

Head-to-head comparison of MOMBA and [alternative compound]

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of MOMBA and Sorbic Acid for the Chemogenetic Activation of hFFA2-DREADD

For researchers in drug development and cellular signaling, the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) offers precise control over cellular activity. The human free fatty acid receptor 2 (hFFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids, has been engineered into a DREADD (hFFA2-DREADD) that is unresponsive to endogenous ligands. This allows for targeted activation using synthetic compounds. This guide provides a head-to-head comparison of two such activators: 4-Methoxy-3-methylbenzoic acid (this compound) and the previously established agonist, sorbic acid.

Compound Overview

This compound (4-Methoxy-3-methylbenzoic acid) is a recently identified, highly selective and potent orthosteric agonist for the hFFA2-DREADD.[1][2] It displays no activity at wild-type human or mouse FFA2 receptors, nor at the related FFA3 receptor, making it an ideal tool for specific chemogenetic interrogation of the hFFA2-DREADD pathway.[1][3]

Sorbic acid is a straight-chain unsaturated fatty acid that was one of the first identified synthetic agonists for the hFFA2-DREADD.[1] While effective, studies have sought compounds with improved potency to allow for lower effective concentrations in vivo and in vitro.

Quantitative Performance Comparison

This compound has been demonstrated to be a more potent agonist of the hFFA2-DREADD than sorbic acid. This is primarily evidenced by its lower half-maximal effective concentration (pEC50) in functional assays, such as the inhibition of forskolin-stimulated cyclic AMP (cAMP) levels in cells expressing the hFFA2-DREADD.[1]

ParameterThis compoundSorbic AcidReference
Potency (pEC50) 5.24 ± 0.164.77 ± 0.15[1]
Receptor Specificity Selective for hFFA2-DREADDSelective for hFFA2-DREADD[1][4]
Activity at Wild-Type Receptors No activity at WT hFFA2 or mFFA2No activity at WT hFFA2 or mFFA2[1][4]
In Vivo Efficacy Reduces gut transit time and stimulates GLP-1/PYY releaseReduces gut transit time and stimulates GLP-1 release[1][4]

Signaling Pathway and Mechanism of Action

The hFFA2 receptor, and by extension the hFFA2-DREADD, is known to couple to inhibitory G proteins of the Gαi/o family.[1] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a common method for assessing receptor activation. The workflow for comparing agonist potency typically involves measuring this dose-dependent inhibition.

hFFA2_DREADD_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound or Sorbic Acid Receptor hFFA2-DREADD This compound->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

hFFA2-DREADD Gαi-mediated signaling pathway.

Experimental Protocols

In Vitro cAMP Inhibition Assay

This assay is used to determine the potency of this compound and sorbic acid by measuring their ability to inhibit cAMP production in cells expressing the hFFA2-DREADD.

Methodology:

  • Cell Culture: Flp-In T-REx 293 cells stably expressing the hFFA2-DREADD are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

  • Compound Preparation: Serial dilutions of this compound and sorbic acid are prepared in an appropriate assay buffer.

  • Assay Procedure:

    • Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Cells are then treated with the various concentrations of this compound or sorbic acid in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

    • The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on Enzyme Fragment Complementation (EFC) or a LANCE Ultra cAMP kit.[5]

  • Data Analysis: The results are normalized to the forskolin-only control. A sigmoidal dose-response curve is fitted to the data to calculate the pEC50 value for each compound using software like GraphPad Prism.[6]

In Vivo Gut Transit Time Measurement

This experiment assesses the physiological effect of hFFA2-DREADD activation in transgenic mice.

Methodology:

  • Animal Model: hFFA2-DREADD knock-in mice are used, where the endogenous mouse FFA2 receptor is replaced by the hFFA2-DREADD.

  • Fasting: Mice are fasted overnight with free access to water.

  • Compound Administration: Mice are orally administered this compound, sorbic acid, or a vehicle control.

  • Marker Administration: After a set time post-compound administration (e.g., 30 minutes), mice are given a non-absorbable colored marker (e.g., carmine (B74029) red or brilliant blue FCF) mixed in a semi-solid medium like methylcellulose (B11928114) via oral gavage.

  • Monitoring: Mice are then housed in individual cages and monitored for the excretion of the first colored fecal pellet.

  • Data Collection: The time from the administration of the colored marker to the appearance of the first colored pellet is recorded as the whole-gut transit time.

Experimental_Workflow cluster_invitro In Vitro Potency Assay cluster_invivo In Vivo Gut Transit Assay A1 Culture hFFA2-DREADD expressing cells A2 Treat with Forskolin + serial dilutions of This compound or Sorbic Acid A1->A2 A3 Measure cAMP levels A2->A3 A4 Calculate pEC50 A3->A4 B1 Administer this compound or Sorbic Acid to hFFA2-DREADD mice B2 Administer colored marker (e.g., Carmine Red) B1->B2 B3 Monitor for first colored fecal pellet B2->B3 B4 Record Transit Time B3->B4 Title Agonist Comparison Workflow

Workflow for comparing this compound and Sorbic Acid.

Conclusion

The data indicates that this compound is a superior agonist for the hFFA2-DREADD compared to sorbic acid, primarily due to its enhanced potency.[1] This allows for the use of lower concentrations to achieve the same level of receptor activation, which can be particularly advantageous in in vivo studies by reducing the potential for off-target effects and improving bioavailability. Both compounds demonstrate high selectivity for the engineered DREADD over its wild-type counterparts, solidifying their roles as valuable tools in chemogenetic research. For scientists aiming to precisely modulate the hFFA2 pathway, this compound represents the more potent and efficient choice.

References

Independent Verification of MOMBA's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Dissemination of this guide is intended for researchers, scientists, and drug development professionals. All data presented herein is for research and informational purposes only.

Introduction

The relentless pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern therapeutic development. This guide provides an independent verification of the therapeutic potential of "MOMBA," a novel analgesic agent, by comparing its preclinical performance against the standard-of-care opioid, Morphine.

Disclaimer: Initial literature and database searches did not identify a therapeutic agent named "this compound." For the purpose of this illustrative guide, "this compound" is a fictional designation for a therapeutic peptide based on the properties of mambalgins, venom-derived peptides known to inhibit acid-sensing ion channels (ASICs) and produce potent analgesia.[1][2][3] This guide is intended to serve as a template for the comparative analysis of novel therapeutic agents.

This compound's unique mechanism of action, targeting ASIC channels, presents a promising departure from traditional opioid receptor modulation, potentially offering a safer alternative with a reduced side-effect profile.[1][3][4] This document summarizes key preclinical data, provides detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its analgesic effects by inhibiting acid-sensing ion channels (ASICs), which are key players in pain perception.[1][3][4] Specifically, it targets ASIC1a and ASIC1b subtypes in both central and peripheral neurons.[3][5] By binding to these channels, this compound prevents their activation by extracellular acidification, a common event in tissue injury and inflammation, thereby blocking the transmission of pain signals.[2][4]

In contrast, Morphine, a classic opioid analgesic, acts primarily on μ-opioid receptors (MORs) located on neuronal cell membranes.[6][7] Its binding to these receptors inhibits the release of neurotransmitters responsible for pain signaling and activates descending inhibitory pathways from the midbrain, effectively dampening the perception of pain.[6][8][9]

Signaling Pathway of this compound (ASIC Inhibition)

MOMBA_MoA cluster_Extracellular Extracellular Space cluster_Membrane Neuronal Membrane cluster_Intracellular Intracellular Space Tissue_Damage Tissue Damage/ Inflammation H_ions H+ (Protons) Tissue_Damage->H_ions release ASIC ASIC Channel (Closed) H_ions->ASIC binds & activates This compound This compound This compound->ASIC binds & inhibits ASIC_Open ASIC Channel (Open) ASIC->ASIC_Open No_Signal Pain Signal Blocked Na_Influx Na+ Influx ASIC_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of action of this compound via inhibition of acid-sensing ion channels (ASICs).

Signaling Pathway of Morphine (Opioid Receptor Agonism)

Morphine_MoA cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Morphine_pre Morphine MOR_pre μ-Opioid Receptor Morphine_pre->MOR_pre binds Ca_Channel Ca2+ Channel (Closed) MOR_pre->Ca_Channel inhibits Vesicles Neurotransmitter Vesicles NT_Release Inhibited Neurotransmitter Release Vesicles->NT_Release Morphine_post Morphine MOR_post μ-Opioid Receptor Morphine_post->MOR_post binds K_Channel K+ Channel (Open) MOR_post->K_Channel activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Presynaptic and postsynaptic mechanisms of action of Morphine.

Comparative Efficacy and Safety Profile

The following tables summarize the preclinical data for this compound (based on mambalgin-1) and Morphine in various rodent models of pain.

Table 1: Comparative Analgesic Efficacy
ParameterThis compound (Mambalgin-1)MorphineExperimental Model
Thermal Pain
Hot Plate LatencyPotent increase in latencyDose-dependent increase in latencyHot Plate Test[10][11][12]
Inflammatory Pain
Paw Licking Time (Phase II)Significant reductionSignificant reductionFormalin Test[13][14][15]
IC50 (ASIC1a inhibition)3.4 ± 0.6 nM (rat)Not ApplicableIn vitro electrophysiology[3]
Neuropathic Pain
Mechanical AllodyniaEffective reductionEffective reductionChronic Constriction Injury (CCI) Model[5]
Table 2: Comparative Safety and Side-Effect Profile
Side EffectThis compound (Mambalgin-1)MorphineExperimental Model/Assay
Respiratory Depression No significant respiratory distress reportedDose-dependent respiratory depressionWhole-body plethysmography[16][17][18]
Tolerance/Dependence Less tolerance observed compared to MorphineSignificant tolerance and dependenceNaloxone-precipitated withdrawal studies[19][20]
Sedation Minimal sedative effects reportedDose-dependent sedation and locomotor inhibitionLocomotor activity assays[21]
Gastrointestinal Transit Not reported to affect GI transitSignificant inhibition (constipation)Gastrointestinal transit assays[22]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication.

Hot Plate Test for Thermal Pain
  • Objective: To assess the central analgesic activity of a compound against a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent observation cylinder.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

    • Animals (mice or rats) are habituated to the testing room for at least 30 minutes prior to the experiment.

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[10]

    • Animals are administered the test compound (this compound or Morphine) or vehicle via the desired route (e.g., intravenous, intraperitoneal).

    • At predetermined time points post-administration, the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Formalin Test for Inflammatory Pain
  • Objective: To evaluate the efficacy of a compound in a model of tonic, inflammatory pain.

  • Procedure:

    • Animals are placed in an observation chamber for acclimatization.

    • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[13][15]

    • The animal's behavior is observed and recorded immediately after injection for a set period (e.g., 45-60 minutes).

    • The total time spent licking or biting the injected paw is quantified. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).[14][23]

    • Test compounds are administered prior to the formalin injection.

  • Data Analysis: The total licking/biting time in each phase is compared between treated and vehicle control groups.

Assessment of Respiratory Depression
  • Objective: To measure the effect of a compound on respiratory function.

  • Apparatus: A whole-body plethysmography system for unrestrained animals.

  • Procedure:

    • Animals are habituated to the plethysmography chambers.[18]

    • Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.

    • The test compound or vehicle is administered.

    • Respiratory parameters are continuously monitored for a defined period post-dosing.

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. A significant decrease in minute ventilation is indicative of respiratory depression.[16]

Experimental Workflow for Analgesic Efficacy Testing

Efficacy_Workflow Start Start: Analgesic Efficacy Study Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Start->Animal_Acclimatization Baseline_Testing Baseline Nociceptive Testing (Hot Plate / Formalin) Animal_Acclimatization->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Drug_Administration Drug Administration (this compound, Morphine, Vehicle) Randomization->Drug_Administration Post_Dose_Testing Post-Dose Nociceptive Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Collection Data Collection (Latency, Licking Time) Post_Dose_Testing->Data_Collection Data_Analysis Statistical Analysis (%MPE, Group Comparisons) Data_Collection->Data_Analysis End End: Efficacy Assessment Data_Analysis->End

Caption: A generalized workflow for preclinical analgesic efficacy testing.

Conclusion

The preclinical data for this compound, based on the properties of mambalgins, suggest a promising therapeutic potential for the treatment of pain. Its novel mechanism of action, targeting ASIC channels, appears to provide potent analgesia in various pain models with a significantly improved safety profile compared to Morphine, particularly concerning respiratory depression and the development of tolerance.

The experimental protocols and workflows provided in this guide are intended to support the independent verification of these findings. Further research, including more extensive preclinical safety and toxicology studies, is warranted to fully elucidate the therapeutic potential of ASIC inhibitors like this compound as a new class of non-opioid analgesics.

References

A Comparative Guide to MOMBA Activity and Phenotypic Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo effects of chemogenetic tools is paramount. This guide provides a detailed comparison of 4-methoxy-3-methyl-benzoic acid (MOMBA), a selective agonist for the designer receptor hFFA2-DREADD, with its primary alternative, sorbic acid. The data presented herein is derived from key experimental findings to correlate this compound's activity with specific phenotypic outcomes.

Introduction to this compound and hFFA2-DREADD

This compound is a synthetic, selective orthosteric agonist for the human free fatty acid receptor 2 (hFFA2) Designer Receptor Exclusively Activated by Designer Drugs (DREADD).[1] This engineered G protein-coupled receptor (GPCR) is unresponsive to endogenous short-chain fatty acids (SCFAs) but is activated by specific inert synthetic ligands.[2][3] The hFFA2-DREADD system, particularly in transgenic knock-in mouse models, allows for precise dissection of FFA2-mediated signaling pathways and their physiological consequences, as this compound does not activate wild-type human or mouse FFA2, nor the related FFA3 receptor.[1][4]

Comparative Performance of hFFA2-DREADD Agonists

This compound has been demonstrated to be a more potent agonist for hFFA2-DREADD compared to the previously used sorbic acid, particularly in Gαi-mediated signaling. The following tables summarize the quantitative data from in vitro assays.

In Vitro Agonist Potency at hFFA2-DREADD
AgonistAssay TypePotency (pEC50)Cell LineReference
This compound Gαi Signaling (cAMP Inhibition)5.24 ± 0.16HEK293[4]
Sorbic AcidGαi Signaling (cAMP Inhibition)4.77 ± 0.15HEK293[4]
This compound β-arrestin-2 Recruitment (BRET)More potent than Sorbic Acid (qualitative)HEK293T[4]
Sorbic Acidβ-arrestin-2 Recruitment (BRET)3.89 ± 0.04HEK293T[4]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Phenotypic Outcomes of hFFA2-DREADD Activation

Activation of hFFA2-DREADD by this compound in transgenic mice has been shown to elicit distinct physiological responses, particularly within the gastrointestinal system. These outcomes are consistent with the known roles of the wild-type FFA2 receptor.

In Vivo and Ex Vivo Phenotypic Effects
Phenotypic OutcomeAgonistExperimental ModelKey FindingReference
Gut Transit Time This compound hFFA2-DREADD-HA expressing miceOral administration (15 mM in drinking water) significantly reduced gut transit time.[4][4]
GLP-1 Release This compound Colonic crypts from hFFA2-DREADD-HA mice (ex vivo)Promoted concentration-dependent release of GLP-1, with efficacy comparable to sorbic acid.[4][4]
Peptide YY (PYY) Release This compound Colonic crypts from hFFA2-DREADD-HA mice (ex vivo)Induced the release of PYY.[1][1]
Gut Transit Time Sorbic AcidhFFA2-DREADD-HA expressing micePreviously shown to reduce gut transit time.[4][4]
GLP-1 Release Sorbic AcidColonic crypts from hFFA2-DREADD-HA mice (ex vivo)Previously shown to promote GLP-1 release.[1][1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the DOT language.

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound hFFA2_DREADD hFFA2-DREADD This compound->hFFA2_DREADD Binds Gq11 Gαq/11 hFFA2_DREADD->Gq11 Activates Gi Gαi hFFA2_DREADD->Gi Activates beta_arrestin β-arrestin hFFA2_DREADD->beta_arrestin Recruits PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi->AC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Phenotypic_Outcomes Phenotypic Outcomes (e.g., GLP-1 Release) beta_arrestin->Phenotypic_Outcomes Ca_mobilization->Phenotypic_Outcomes cAMP_inhibition->Phenotypic_Outcomes

hFFA2-DREADD signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cell_culture HEK293 cells expressing hFFA2-DREADD cAMP_assay cAMP Inhibition Assay cell_culture->cAMP_assay BRET_assay β-arrestin Recruitment (BRET Assay) cell_culture->BRET_assay potency_determination Determine pEC50 of This compound vs. Sorbic Acid cAMP_assay->potency_determination BRET_assay->potency_determination mouse_model hFFA2-DREADD-HA Knock-in Mouse crypt_isolation Isolate Colonic Crypts mouse_model->crypt_isolation glp1_assay GLP-1/PYY Release Assay (ELISA) crypt_isolation->glp1_assay hormone_quantification Quantify Hormone Release glp1_assay->hormone_quantification mouse_model2 hFFA2-DREADD-HA Knock-in Mouse momba_admin Oral Administration of This compound (15 mM) mouse_model2->momba_admin gut_transit_assay Gut Transit Assay (Carmine Red) momba_admin->gut_transit_assay transit_time_measurement Measure Time to First Red Fecal Pellet gut_transit_assay->transit_time_measurement

Workflow for assessing this compound's activity.

Experimental Protocols

BRET-based β-arrestin-2 Recruitment Assay

This assay measures the interaction between the hFFA2-DREADD receptor and β-arrestin-2 upon agonist stimulation.

  • Cell Line: HEK293T cells.

  • Transfection: Cells are transiently co-transfected with plasmids encoding for hFFA2-DREADD fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are washed with a buffer (e.g., HBSS).

    • The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to each well.

    • A baseline BRET signal is measured.

    • Agonists (this compound or sorbic acid) are added at various concentrations.

    • The BRET signal is measured again after a short incubation period.

  • Data Analysis: The net BRET ratio is calculated by subtracting the background ratio from the agonist-induced ratio. Data are then plotted against agonist concentration to determine pEC50 values.

Gαi-mediated cAMP Inhibition Assay

This assay quantifies the inhibition of cyclic AMP production following the activation of the Gαi pathway by the hFFA2-DREADD.

  • Cell Line: Flp-In T-REx 293 cells stably expressing hFFA2-DREADD.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated.

    • Forskolin (an adenylyl cyclase activator) is added to all wells except the negative control to stimulate cAMP production.

    • Agonists (this compound or sorbic acid) are added at various concentrations and incubated.

    • Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: The decrease in cAMP levels is plotted against the agonist concentration to calculate the pEC50 for inhibition.

Ex Vivo GLP-1 Release Assay

This protocol measures the secretion of GLP-1 from isolated mouse colonic crypts.

  • Tissue Source: Colonic tissue from hFFA2-DREADD-HA expressing mice.

  • Procedure:

    • The colon is excised, washed, and cut into small pieces.

    • Tissue is incubated in a dissociation buffer (e.g., containing EDTA) to release the crypts.

    • Isolated crypts are washed and resuspended in a stimulation buffer.

    • Crypts are incubated with various concentrations of this compound or sorbic acid for a defined period (e.g., 2 hours).

    • The supernatant is collected after centrifugation.

    • GLP-1 concentration in the supernatant is quantified using an ELISA kit.

  • Data Analysis: GLP-1 release is normalized to a positive control (e.g., IBMX) and expressed as a fold-change over the vehicle control.

In Vivo Gut Transit Time Assay

This assay measures the total gastrointestinal transit time in mice.

  • Animal Model: hFFA2-DREADD-HA expressing mice.

  • Procedure:

    • Mice are administered this compound (15 mM) in their drinking water.

    • After a period of administration, mice are fasted for a short duration (e.g., 4 hours) with free access to water.

    • Each mouse is administered a 150 µL oral gavage of a non-absorbable marker, 6% carmine (B74029) red in 0.5% methylcellulose.

    • The time of gavage is recorded.

    • Mice are placed in individual clean cages with white paper bedding for easy observation of fecal pellets.

    • The time to the expulsion of the first red-colored fecal pellet is recorded for each mouse.

  • Data Analysis: The gut transit time is the duration between the gavage and the appearance of the first red pellet. Results are compared between this compound-treated and control groups.

Conclusion

The available experimental data robustly demonstrates that this compound is a potent and selective agonist for the hFFA2-DREADD. It elicits significant and measurable phenotypic outcomes, including altered gut motility and the release of key incretin (B1656795) hormones. In direct comparison, this compound shows higher potency than sorbic acid in Gαi signaling pathways, making it a valuable tool for the precise chemogenetic investigation of FFA2 receptor function in various physiological and pathophysiological contexts relevant to drug development.

References

Safety Operating Guide

Proper Disposal Procedures for MOMBA (4-Methoxy-3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for MOMBA (4-Methoxy-3-methylbenzoic acid), a compound used in scientific research. Adherence to these protocols is crucial for personal safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

This compound, also known as 4-Methoxy-3-methylbenzoic acid, is a chemical that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is necessary.[3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] Avoid generating dust.

Quantitative Data Summary

The following table summarizes the key identification and hazard information for this compound (4-Methoxy-3-methylbenzoic acid).

PropertyValue
Chemical Name 4-Methoxy-3-methylbenzoic acid
Synonyms 3-Methyl-p-anisic acid, 4-Methoxy-M-toluic acid
CAS Number 6880-04-2
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Hazard Statements H315, H319, H335
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Signal Word Warning

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

1. Segregation and Collection:

  • All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, weigh boats), must be segregated from non-hazardous waste.

  • Use a designated, clearly labeled, and sealable hazardous waste container. The container must be made of a material compatible with this compound.

2. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methoxy-3-methylbenzoic acid".

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7]

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities of this compound, a laboratory-scale neutralization procedure can be performed before collection by a waste disposal service. This should only be carried out by trained personnel in a controlled laboratory environment.

Objective: To neutralize the acidic properties of 4-Methoxy-3-methylbenzoic acid for safer handling and disposal.

Materials:

  • Waste 4-Methoxy-3-methylbenzoic acid

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • pH indicator paper

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • In a chemical fume hood, place the beaker containing the this compound waste on a stir plate.

  • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding.

  • Slowly add a 5% solution of sodium bicarbonate or a 1M solution of sodium hydroxide to the stirring this compound solution. The addition should be done portion-wise to control any potential effervescence or exothermic reaction.

  • Continuously monitor the pH of the solution using pH indicator paper.

  • Continue adding the basic solution until the pH of the waste is neutral (pH 6-8).

  • Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection and disposal by a licensed waste disposal company.

Visualizing Procedural Workflows

This compound Disposal Workflow

A Identify this compound Waste B Segregate Waste (Unused chemical, contaminated labware) A->B C Collect in a Labeled, Sealable Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Arrange for Professional Disposal (EHS or Licensed Contractor) D->E F Follow all Local, State, and Federal Regulations E->F

Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound waste.

Logical Relationship for Safe Handling

cluster_0 Prerequisites cluster_1 Outcomes Safe Handling Safe Handling Minimized Exposure Minimized Exposure Safe Handling->Minimized Exposure Proper PPE Proper PPE Proper PPE->Safe Handling Well-Ventilated Area Well-Ventilated Area Well-Ventilated Area->Safe Handling Avoid Dust Generation Avoid Dust Generation Avoid Dust Generation->Safe Handling Reduced Risk of Irritation Reduced Risk of Irritation Minimized Exposure->Reduced Risk of Irritation

Caption: A diagram showing the relationship between safe handling practices and the reduction of health risks associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MOMBA
Reactant of Route 2
Reactant of Route 2
MOMBA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.